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  • Product: 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile
  • CAS: 32827-61-5

Core Science & Biosynthesis

Foundational

Crystal structure and XRD data for 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile

An In-Depth Technical Guide on the Crystal Structure and XRD Data of Propanedinitrile Derivatives for Researchers, Scientists, and Drug Development Professionals Foreword The precise three-dimensional arrangement of atom...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Crystal Structure and XRD Data of Propanedinitrile Derivatives for Researchers, Scientists, and Drug Development Professionals

Foreword

The precise three-dimensional arrangement of atoms within a molecule is fundamental to its chemical and physical properties. For professionals in drug development and materials science, an intimate understanding of a compound's crystal structure is not merely academic—it is a critical component of rational drug design, polymorphism screening, and intellectual property protection. This guide provides a comprehensive overview of the methodologies used to determine and analyze the crystal structure of small organic molecules, with a specific focus on propanedinitrile derivatives.

While extensive crystallographic data for 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile is not publicly available at the time of this writing, this guide will use the closely related and well-characterized compound, 2-[(dimethylamino)methylidene]propanedinitrile , as a primary exemplar. The principles and experimental protocols detailed herein are directly applicable to the target compound and other similar molecules.

Introduction to the Structural Analysis of Propanedinitrile Derivatives

Propanedinitrile derivatives are a class of organic compounds characterized by a propane backbone with two nitrile (-C≡N) groups. These moieties are potent electron-withdrawing groups and can participate in various non-covalent interactions, making them valuable building blocks in medicinal chemistry and materials science. For instance, the introduction of a nitrile group can enhance binding affinity to a biological target or influence the electronic properties of a material. The potential of these compounds as versatile intermediates for the synthesis of various heterocyclic compounds and drug intermediates has been noted.[1]

The determination of the crystal structure through X-ray diffraction (XRD) provides definitive information on:

  • Molecular Conformation: The spatial arrangement of atoms and functional groups.

  • Intermolecular Interactions: The presence and geometry of hydrogen bonds, van der Waals forces, and other non-covalent interactions that dictate the crystal packing.

  • Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physical properties.

This guide will walk through the essential steps from synthesis and crystallization to the detailed analysis of XRD data, providing both the "how" and the "why" behind each experimental choice.

Synthesis and Crystallization: The Gateway to a High-Quality Crystal Structure

A prerequisite for any single-crystal X-ray diffraction study is the availability of high-quality, single crystals of sufficient size and perfection. This journey begins with the synthesis of the compound and subsequent crystallization.

Proposed Synthesis of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile

While a specific protocol for the title compound is not detailed in the initial search, a plausible synthetic route can be inferred from related syntheses. A common method for preparing similar compounds is the Knoevenagel condensation.[2] For the target compound, this could involve the reaction of malononitrile with a suitable methylamino- and sulfanyl-containing electrophile.

Exemplar Synthesis of 2-[(Dimethylamino)methylidene]propanedinitrile

The synthesis of the exemplar compound, 2-[(dimethylamino)methylidene]propanedinitrile, has been reported and provides a concrete protocol.[1]

Experimental Protocol:

  • To a 50 ml round-bottomed flask, add 3 mmol of malononitrile.

  • Add 3 mmol of dimethylformamide dimethyl acetal.

  • Stir the reaction mixture at room temperature for 2-3 hours.

  • The resulting solution is then subjected to slow evaporation to yield single crystals suitable for XRD analysis.

Causality: The choice of slow evaporation as a crystallization technique is crucial. Rapid precipitation often leads to the formation of polycrystalline powders or amorphous solids, which are unsuitable for single-crystal XRD. Slow evaporation allows for the orderly arrangement of molecules into a well-defined crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD): Elucidating the Atomic Architecture

SC-XRD is the gold standard for determining the precise three-dimensional structure of a crystalline material. It involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

The Workflow of a Single-Crystal XRD Experiment

The process of determining a crystal structure via SC-XRD can be broken down into several key stages, as illustrated in the diagram below.

sc_xrd_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation synthesis Synthesis of Compound crystallization Crystallization synthesis->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffractometer X-ray Diffraction (e.g., Oxford Diffraction Xcalibur) crystal_mounting->diffractometer data_reduction Data Reduction (e.g., CrysAlis PRO) diffractometer->data_reduction structure_solution Structure Solution (e.g., SHELXS) data_reduction->structure_solution structure_refinement Structure Refinement (e.g., SHELXL) structure_solution->structure_refinement cif_generation CIF File Generation (e.g., PLATON) structure_refinement->cif_generation structure_refinement->cif_generation visualization Visualization (e.g., Mercury, ORTEP) structure_refinement->visualization validation Validation (e.g., checkCIF) cif_generation->validation

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Experimental Protocol for SC-XRD Data Collection

The following protocol is based on the data collection for 2-[(dimethylamino)methylidene]propanedinitrile.[1]

  • Crystal Selection and Mounting: A suitable single crystal (e.g., 0.3 x 0.2 x 0.2 mm) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a diffractometer, such as an Oxford Diffraction Xcalibur Sapphire3. Data is collected at a controlled temperature (e.g., 293 K) using a specific X-ray source (e.g., Mo Kα radiation).

  • Data Reduction: The raw diffraction data is processed. This includes integration of reflection intensities and correction for experimental factors (e.g., absorption). For the exemplar, a multi-scan absorption correction was applied using CrysAlis PRO.[1]

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods (e.g., with the program SHELXS97). The initial structural model is then refined (e.g., with SHELXL97) to best fit the experimental data.[1]

Crystallographic Data for 2-[(dimethylamino)methylidene]propanedinitrile

The key crystallographic data for the exemplar compound are summarized in the table below.[1]

ParameterValue
Chemical FormulaC₆H₇N₃
Molecular Weight121.15
Crystal SystemMonoclinic
Space GroupP2₁/c (assumed from common space groups, not explicitly stated in abstract)
a (Å)4.0368 (3)
b (Å)15.5642 (10)
c (Å)10.8500 (7)
β (°)97.488 (6)
Volume (ų)675.89 (8)
Z4
Temperature (K)293
RadiationMo Kα (λ = 0.71073 Å)
Reflections Collected15029
Independent Reflections1320
R(int)0.067
Final R indices [I>2σ(I)]R1 = 0.066, wR2 = 0.206
Structural Insights from the Exemplar Compound

In the crystal structure of 2-[(dimethylamino)methylidene]propanedinitrile, the mean plane of the dimethylamino group forms a dihedral angle of 7.95 (18)° with the mean plane of the propanedinitrile fragment.[1] The molecules are linked by weak C—H···N hydrogen bonds, forming a three-dimensional network.[1] This type of detailed structural information is invaluable for understanding crystal packing and predicting physical properties.

Powder X-ray Diffraction (PXRD): A Tool for Bulk Sample Analysis

While SC-XRD provides the ultimate detail on a single crystal, powder X-ray diffraction (PXRD) is essential for analyzing a bulk, polycrystalline sample. It is a powerful technique for:

  • Phase identification and purity assessment.

  • Polymorph screening.

  • Monitoring solid-state reactions.

PXRD Experimental Protocol

A typical PXRD experiment follows these steps:

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.

  • Data Collection: The sample is analyzed using a powder diffractometer (e.g., a Bruker D8 Advance) with a specific X-ray source (e.g., Cu Kα, λ = 1.542 Å).[3]

  • Data Acquisition: The diffraction pattern is recorded over a specific angular range (e.g., 2θ from 20° to 70°) with a defined step size and dwell time.[3]

  • Data Analysis: The experimental PXRD pattern is compared to reference patterns from databases (like the Powder Diffraction File from the ICDD) or a theoretical pattern calculated from single-crystal data.[3]

pxrd_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis grinding Grind Bulk Sample packing Pack Sample Holder grinding->packing diffractometer Powder Diffractometer packing->diffractometer scan Scan 2θ Range diffractometer->scan experimental_pattern Experimental Powder Pattern scan->experimental_pattern comparison Compare Patterns experimental_pattern->comparison theoretical_pattern Theoretical Pattern (from SC-XRD) theoretical_pattern->comparison

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Exploratory

1H and 13C NMR spectroscopy characterization of CAS 32827-61-5

Comprehensive 1 H and 13 C NMR Spectroscopy Characterization of CAS 32827-61-5: A Push-Pull Enethiol System Executive Summary CAS 32827-61-5, chemically identified as 2-[(methylamino)(sulfanyl)methylidene]propanedinitril...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive 1 H and 13 C NMR Spectroscopy Characterization of CAS 32827-61-5: A Push-Pull Enethiol System

Executive Summary

CAS 32827-61-5, chemically identified as 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile (Molecular Formula: C 5​ H 5​ N 3​ S), is a highly polarized organic molecule belonging to the class of ketene S,N-acetals. For researchers and drug development professionals, understanding the electronic distribution of this compound is critical, as its reactivity and binding affinity are dictated by its pronounced push-pull alkene architecture.

This technical whitepaper provides an authoritative, in-depth guide to characterizing CAS 32827-61-5 using 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy. By moving beyond basic peak assignment, this guide explains the underlying quantum mechanical causality—specifically electron delocalization and tautomerism—that governs the spectral behavior of this unique molecular system.

Structural Dynamics: Push-Pull Resonance and Tautomerism

The core structural feature of CAS 32827-61-5 is its central carbon-carbon double bond, which is flanked by two strong electron-withdrawing cyano groups ( −C≡N ) and two strong electron-donating groups ( −SH and −NHCH3​ ). This creates a "push-pull" π -electron system[1].

While compounds containing a sulfanyl ( −SH ) group adjacent to a double bond can theoretically undergo enethiol-thioamide tautomerism, the extended conjugation in CAS 32827-61-5 heavily favors the enethiol form [2]. The electron-donating nitrogen and sulfur atoms "push" electron density across the double bond, while the cyano groups "pull" it, resulting in a highly stable, zwitterionic resonance contributor. This electron delocalization fundamentally alters the magnetic shielding environment of the nuclei, which is directly observable via NMR.

G Tautomer Thioamide Form CH(CN)2-C(=S)NHCH3 Enethiol Enethiol Form (Dominant) C(CN)2=C(SH)NHCH3 Tautomer->Enethiol Proton Transfer Zwitterion Zwitterionic Resonance C⁻(CN)2-C(SH)=N⁺HCH3 Enethiol->Zwitterion Electron Delocalization

Resonance and tautomeric equilibrium of CAS 32827-61-5.

1 H NMR Spectroscopy: Probing Hydrogen Bonding and Exchange

The 1 H NMR spectrum of CAS 32827-61-5 is defined by the restricted rotation and hydrogen-bonding capabilities of its heteroatom substituents.

Causality of Chemical Shifts
  • The Amino Proton ( −NH ): The −NH proton is highly deshielded, typically appearing as a broad quartet between 8.5 and 9.5 ppm. This extreme downfield shift is caused by two factors: the partial positive charge localized on the nitrogen atom due to zwitterionic resonance, and strong intramolecular hydrogen bonding with the adjacent cyano nitrogen[1].

  • The Methyl Protons ( −CH3​ ): Because the C−N bond possesses partial double-bond character, rotation is restricted on the NMR timescale. This slow exchange preserves the spin-spin coupling ( 3JH−H​≈4−5 Hz) between the −NH proton and the −CH3​ protons, splitting the methyl signal into a distinct doublet.

  • The Sulfanyl Proton ( −SH ): Depending on the trace water content in the solvent, the −SH proton appears as a singlet around 4.5 - 5.5 ppm. Rapid chemical exchange with solvent impurities may cause this peak to broaden or disappear entirely.

Table 1: Expected 1 H NMR Quantitative Data (in DMSO- d6​ )
Proton GroupMultiplicityExpected Shift ( δ , ppm)IntegrationMechanistic Assignment
−CH3​ Doublet (d)3.0 - 3.33HCoupled to −NH ; deshielded by electronegative N.
−SH Singlet (s)4.5 - 5.51HEnethiol proton; subject to solvent exchange.
−NH Broad Quartet (bq)8.5 - 9.51HDeshielded via H-bonding and resonance-induced positive charge.

13 C NMR Spectroscopy: Mapping the Polarized π -System

The 13 C NMR spectrum provides the most definitive proof of the push-pull architecture. In a standard alkene, sp2 hybridized carbons resonate between 100 and 140 ppm. In CAS 32827-61-5, the massive polarization splits the chemical shifts of the two alkene carbons by over 100 ppm[3].

Causality of Chemical Shifts
  • The Alpha Carbon ( C(CN)2​ ): The carbon attached to the cyano groups acts as an electron sink. The accumulation of π -electron density heavily shields this nucleus, driving its chemical shift anomalously upfield to ~50 - 65 ppm[3].

  • The Beta Carbon ( =C(SH)(NHCH3​) ): Conversely, the carbon attached to the nitrogen and sulfur atoms is severely electron-depleted due to the inductive pull of the heteroatoms and the resonance push toward the alpha carbon. This deshields the nucleus, pushing its shift downfield to ~165 - 175 ppm[1].

Table 2: Expected 13 C NMR Quantitative Data (in DMSO- d6​ )
Carbon TypeHybridizationExpected Shift ( δ , ppm)Mechanistic Assignment
C1​ ( −CH3​ ) sp3 30 - 35N-methyl carbon; standard alkyl shift.
C2​ ( =C(CN)2​ ) sp2 (Quaternary)50 - 65Highly shielded due to push-pull electron accumulation.
C3​,C4​ ( −C≡N ) sp (Quaternary)115 - 118Cyano carbons; standard sp-hybridized range.
C5​ ( =C(S)(N) ) sp2 (Quaternary)165 - 175Highly deshielded by electronegative atoms and electron depletion.

Experimental Protocol: A Self-Validating Workflow

To ensure scientific integrity and reproducibility, the NMR characterization must follow a self-validating protocol. The high number of quaternary carbons requires specific acquisition parameters to guarantee accurate signal-to-noise ratios.

Step-by-Step Methodology
  • Sample Preparation: Weigh 15–20 mg of high-purity CAS 32827-61-5. Dissolve completely in 0.6 mL of anhydrous DMSO- d6​ .

    • Causality: DMSO- d6​ is selected because its high dielectric constant stabilizes the highly polarized zwitterionic form. Furthermore, as an aprotic solvent, it prevents rapid proton exchange, allowing for the observation of the −SH and −NH signals.

  • 1 H NMR Acquisition: Acquire data at 400 MHz or 600 MHz at 298 K. Set the relaxation delay ( D1 ) to 2.0 seconds. Number of scans ( ns ) = 16.

  • 13 C NMR Acquisition: Acquire using a standard proton-decoupled sequence (e.g., zgpg30).

    • Critical Parameter: Set the relaxation delay ( D1 ) to 3.0 seconds. Because CAS 32827-61-5 contains four quaternary carbons that lack Nuclear Overhauser Effect (NOE) enhancement from directly attached protons, a longer D1 is mandatory for complete longitudinal relaxation. Number of scans ( ns ) = 512 to 1024.

  • 2D NMR Validation (HMBC): To definitively prove the molecular framework, run a Heteronuclear Multiple Bond Correlation (HMBC) experiment optimized for long-range couplings ( nJC−H​=8 Hz). The −CH3​ protons (~3.1 ppm) will show a strong cross-peak correlating to the deshielded C5​ quaternary carbon (~170 ppm), validating the connectivity of the S,N-acetal moiety.

G Prep 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL DMSO-d6 Acq1H 2. 1H NMR Acquisition Observe NH, SH, CH3 Dynamics Prep->Acq1H Acq13C 3. 13C NMR Acquisition Map Shielded/Deshielded Quaternary Carbons Prep->Acq13C Acq2D 4. 2D NMR (HSQC/HMBC) Validate C-H Connectivities Prep->Acq2D Process 5. Data Processing Phase, Baseline Correction & Integration Acq1H->Process Acq13C->Process Acq2D->Process Analyze 6. Signal Assignment Confirm Push-Pull Architecture Process->Analyze

Step-by-step NMR spectroscopy workflow for CAS 32827-61-5 characterization.

References

  • Kleinpeter, E., Klod, S., & Rudorf, W.-D. (2004). "Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study." The Journal of Organic Chemistry, 69(13), 4317-4329.[Link]

  • Dhaked, D. K., et al. (2020). "Tautomer Database: A Comprehensive Resource for Tautomerism Analyses." Journal of Chemical Information and Modeling, 60(3), 1090-1100.[Link]

  • Al-Zaydi, K. M., & Elati, C. R. (2016). "Reactivity of 2-substituted hydrazinecarbothioamides towards tetracyanoethylene and convenient synthesis of (5-amino-2-diazenylthiazol-4-yl)malononitriles." ARKIVOC, 2016(vi), 163-171.[Link]

Sources

Exploratory

A Senior Application Scientist's Guide to Malononitrile Derivatives in Organic Synthesis

Authored For: Researchers, Scientists, and Drug Development Professionals Abstract Malononitrile, a seemingly simple C₃H₂N₂ compound, stands as a cornerstone in the edifice of modern organic synthesis.[1][2] Its remarkab...

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Author: BenchChem Technical Support Team. Date: March 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

Malononitrile, a seemingly simple C₃H₂N₂ compound, stands as a cornerstone in the edifice of modern organic synthesis.[1][2] Its remarkable utility stems from a unique structural feature: a central methylene group activated by two powerful electron-withdrawing nitrile functionalities. This arrangement imparts significant acidity to the methylene protons (pKa ≈ 11 in water), transforming the molecule into a potent and versatile nucleophile upon deprotonation.[3] This guide delves into the core chemistry of malononitrile, moving beyond mere procedural descriptions to explore the mechanistic causality that makes it an indispensable tool for synthetic chemists. We will dissect its role in cornerstone reactions, provide field-tested protocols, and illustrate its power in constructing molecular complexity, particularly in the context of medicinally relevant scaffolds.

The Heart of Reactivity: The Active Methylene Group

The synthetic versatility of malononitrile is fundamentally governed by the reactivity of its CH₂ group.[4][5][6] The two flanking cyano groups exert a strong inductive and resonance effect, stabilizing the conjugate base (the malononitrile carbanion) formed upon deprotonation. This stabilization is the critical factor that allows for the use of even mild bases to generate the nucleophile, a crucial consideration for maintaining the integrity of sensitive functional groups in complex substrates.[7]

This readily formed, stabilized carbanion is the key actor in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, making malononitrile a premier building block for a diverse array of molecular architectures.[1][3]

Cornerstone Methodologies: The Pillars of Malononitrile Synthesis

While its applications are vast, the utility of malononitrile can be best understood through three foundational reaction classes that form the bedrock of its synthetic repertoire.

The Knoevenagel Condensation: A Gateway to α,β-Unsaturated Systems

The Knoevenagel condensation is arguably the most fundamental reaction involving malononitrile.[6][7] It involves the base-catalyzed reaction between malononitrile and a carbonyl compound (aldehyde or ketone) to form a highly functionalized α,β-unsaturated dinitrile, often referred to as a ylidenemalononitrile or an alkylidenemalononitrile.[8]

Causality Behind the Reaction: The reaction is initiated by the deprotonation of malononitrile by a base. The resulting carbanion then executes a nucleophilic attack on the electrophilic carbonyl carbon. The subsequent intermediate readily undergoes dehydration to yield the final conjugated product, a process driven by the formation of a stable, extended π-system.[7][9] The choice of base is critical; weak bases like piperidine or triethylamine are often sufficient and prevent undesired self-condensation of the carbonyl partner.[7]

Knoevenagel_Mechanism

Data Presentation: Comparative Analysis of Knoevenagel Condensation Conditions

The following table summarizes various catalytic systems for the synthesis of benzylidenemalononitrile from benzaldehyde and malononitrile, demonstrating the reaction's adaptability.

CatalystSolventTemperature (°C)TimeYield (%)Reference
PiperidineEthanolReflux30 min~90%[7]
KF-Al₂O₃Ethanol (Ultrasound)RT15-60 min73-97%[10]
None (Grinding)Solvent-freeRT10 minHigh[1][10]
WaterWaterRT3-30 min84-95%[9]
Ti-Al-Mg HydrotalciteEthyl Acetate60°C4 h~98% (selectivity)[11]

Experimental Protocol: Solvent-Free Knoevenagel Condensation by Grinding

This protocol highlights a green chemistry approach that is efficient and minimizes waste.[1]

  • Materials:

    • Aromatic aldehyde (10 mmol)

    • Malononitrile (10 mmol)

    • Potassium carbonate (1 mmol, catalytic amount)

    • Mortar and pestle

  • Procedure:

    • Add the aromatic aldehyde (10 mmol), malononitrile (10 mmol), and potassium carbonate (1 mmol) to a ceramic mortar.

    • Grind the solid mixture vigorously with a pestle at room temperature for 5-10 minutes. The progress of the reaction is often indicated by the mixture solidifying or changing color.

    • Upon completion (monitored by TLC if necessary), add 50 mL of cold water to the mortar and stir to dissolve the catalyst and any water-soluble impurities.

    • Collect the solid product by vacuum filtration.

    • Wash the product on the filter with an additional 20 mL of cold water.

    • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure ylidenemalononitrile.[1]

The Gewald Aminothiophene Synthesis: A Powerful Multicomponent Reaction

The Gewald reaction is a one-pot synthesis of highly substituted 2-aminothiophenes, which are privileged scaffolds in medicinal chemistry.[12][13] This multicomponent reaction (MCR) brings together a carbonyl compound, an active methylene nitrile (like malononitrile), and elemental sulfur in the presence of a base.[1][12]

Causality Behind the Reaction: The elegance of the Gewald synthesis lies in its convergent cascade mechanism. It is believed to initiate with a Knoevenagel condensation between the carbonyl compound and malononitrile to form the α,β-unsaturated nitrile intermediate.[14][15] Concurrently, the base facilitates the reaction of sulfur. The Michael addition of a sulfur nucleophile to the Knoevenagel adduct, followed by an intramolecular cyclization via attack on one of the nitrile groups and subsequent tautomerization, leads to the stable aromatic 2-aminothiophene ring.[12][15]

Gewald_Mechanism

Experimental Protocol: Aqueous Gewald Synthesis of a 2-Aminothiophene Derivative

This protocol is adapted for its operational simplicity and use of an environmentally benign solvent system.[1][14]

  • Materials:

    • Cyclohexanone (10 mmol)

    • Malononitrile (10 mmol)

    • Elemental sulfur (10 mmol)

    • Triethylamine (2 mL)

    • Water (20 mL)

    • Ethanol (for recrystallization)

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar, combine cyclohexanone (10 mmol), malononitrile (10 mmol), and elemental sulfur (10 mmol).

    • Add 20 mL of water followed by 2 mL of triethylamine to the flask.

    • Stir the resulting heterogeneous mixture vigorously at room temperature. The reaction can be gently warmed to 40-50°C to increase the rate if necessary.

    • Monitor the reaction by TLC. A solid precipitate typically forms over the course of 2-12 hours.

    • Once the reaction is complete, cool the mixture in an ice bath and collect the solid product by vacuum filtration.

    • Wash the crude product thoroughly with cold water to remove the base and other water-soluble materials.

    • Purify the product by recrystallization from ethanol to obtain the pure 2-aminothiophene derivative.[1]

The Thorpe-Ziegler Reaction: Intramolecular Cyclization

The Thorpe-Ziegler reaction is an intramolecular condensation of α,ω-dinitriles, catalyzed by a strong base, to furnish a cyclic α-cyanoenamine.[1][16][17] This reaction is a powerful tool for constructing 5- to 8-membered rings and larger macrocycles.[1][16] Subsequent acidic hydrolysis of the enamine product provides a direct route to valuable cyclic ketones.[17]

Causality Behind the Reaction: The mechanism is initiated by the deprotonation of an α-carbon by a strong base (e.g., sodium hydride, LHMDS) to form a carbanion.[16] This carbanion then undergoes an intramolecular nucleophilic attack on the carbon of the second nitrile group, forming a cyclic imine anion. Tautomerization of this intermediate leads to the more stable, conjugated cyclic α-cyanoenamine. The high-dilution conditions often employed are a critical experimental choice to favor the intramolecular cyclization over intermolecular polymerization.

Thorpe_Ziegler_Mechanism

Malononitrile in Multicomponent Reactions (MCRs): Building Privileged Scaffolds

Beyond the Gewald reaction, malononitrile is a star player in a vast number of MCRs, which allow for the rapid assembly of complex and medicinally relevant heterocyclic scaffolds in a single synthetic operation.[18][19] These reactions are highly valued in drug discovery for their efficiency, atom economy, and ability to generate diverse compound libraries.[19][20] Malononitrile frequently participates in the synthesis of pyridines, 1,4-dihydropyridines, and chromene derivatives.[19][20][21]

MCR_Workflow

Experimental Protocol: One-Pot MCR for Substituted Pyridines

This protocol is adapted from a procedure for synthesizing medicinally relevant 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines.[20][22]

  • Materials:

    • Aromatic aldehyde (e.g., benzaldehyde) (1 mmol)

    • Malononitrile (2 mmol)

    • Thiol (e.g., thiophenol) (1 mmol)

    • Ethanol (10 mL)

    • Triethylamine (0.1 mmol, catalytic amount)

  • Procedure:

    • To a solution of the aldehyde (1 mmol) and thiol (1 mmol) in 10 mL of ethanol, add malononitrile (2 mmol).

    • Add a catalytic amount of triethylamine (approx. 2 drops) to the mixture.

    • Reflux the reaction mixture for 2-4 hours, monitoring progress by TLC.

    • Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution.

    • Collect the solid product by vacuum filtration.

    • Wash the precipitate with cold ethanol to remove unreacted starting materials and impurities.

    • The product can be further purified by recrystallization if necessary.[20]

Conclusion: A Versatile and Enduring Reagent

The unique reactivity conferred by its activated methylene group ensures that malononitrile remains a supremely versatile and indispensable reagent in organic synthesis.[18][21][23] Its participation in foundational reactions like the Knoevenagel condensation and the Gewald synthesis, coupled with its expansive role in modern multicomponent reactions, provides chemists with powerful and efficient pathways to a vast array of functionalized molecules. For researchers in drug discovery and materials science, a deep understanding of the principles and practicalities governing malononitrile chemistry is not merely advantageous—it is essential for the innovative construction of the next generation of functional organic compounds.

References

  • Zolfigol, M. A., et al. (2007). One-Step Synthesis of Heterocyclic Privileged Medicinal Scaffolds by a Multicomponent Reaction of Malononitrile with Aldehydes and Thiols. The Journal of Organic Chemistry. Available from: [Link]

  • Javahershenas, R., & Nikzat, S. (2024). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry. Available from: [Link]

  • Academia.edu. Malononitrile dimer as a privileged reactant in design and skeletal diverse synthesis of heterocyclic motifs. Available from: [Link]

  • ResearchGate. (2024). Heterocyclization reactions using malononitrile dimer (2-aminopropene-1,1,3-tricarbonitrile). Available from: [Link]

  • Bentham Science. Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Available from: [Link]

  • SciSpace. Malononitrile: A Versatile Active Methylene Group. Available from: [Link]

  • Arkat USA. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Arkivoc. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding Malononitrile: Properties, Uses, and Sourcing Best Practices. Available from: [Link]

  • ResearchGate. Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines. Available from: [Link]

  • Taylor & Francis Online. (2006). CONVENIENT SYNTHESIS OF 2-AMINOTHIOPHENE DERIVATIVES BY ACCELERATION OF GEWALD REACTION UNDER ULTRASONIC AQUEOUS CONDITIONS. Synthetic Communications. Available from: [Link]

  • Organic Chemistry Portal. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett. Available from: [Link]

  • TSI Journals. Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile derivatives. Available from: [Link]

  • ProQuest. (2018). A Review Report on Active Methylene group in Malononitrile. International Letters of Chemistry, Physics and Astronomy. Available from: [Link]

  • Bentham Science Publishers. (2014). Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry. Available from: [Link]

  • Wikipedia. Knoevenagel condensation. Available from: [Link]

  • ResearchGate. (2018). (PDF) Malononitrile: A Versatile Active Methylene Group. Available from: [Link]

  • Thieme. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synfacts. Available from: [Link]

  • Semantic Scholar. Malononitrile: A Versatile Active Methylene Group. Available from: [Link]

  • Wiley Online Library. Malononitrile: A Key Reagent for the Synthesis of Medicinally Promising Fused and Spiro Pyridine Derivatives in Multicomponent Reactions. Available from: [Link]

  • Wikipedia. Malononitrile. Available from: [Link]

  • Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry. Available from: [Link]

  • ACS Publications. (2024). Tandem Deacetalization–Knoevenagel Condensation Reactions for the Synthesis of Benzylidene Malononitrile Using Ruthenium(II) Cymene Complexes. Inorganic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2024). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. Ultrasonics Sonochemistry. Available from: [Link]

  • Indian Academy of Sciences. (2019). Clean synthesis of benzylidenemalononitrile by Knoevenagel condensation of benzaldehyde and malononitrile: effect of combustion. Journal of Chemical Sciences. Available from: [Link]

  • ISSR Journals. (2015). The Chemistry of Malononitrile and its derivatives. International Journal of Innovation and Scientific Research. Available from: [Link]

  • ResearchGate. (2015). (PDF) The Chemistry of Malononitrile and its derivatives. Available from: [Link]

  • ResearchGate. The Knoevenagel Condensation Reaction of Aromatic Aldehydes with Malononitrile by Grinding in the Absence of Solvents and Catalysts. Available from: [Link]

  • Wikipedia. Thorpe reaction. Available from: [Link]

  • SynArchive. Thorpe-Ziegler Reaction. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step guide for reacting sulfanyl methylidene propanedinitrile with primary amines

An in-depth guide to the synthesis of 2-((Alkyl/Arylamino)methylene)malononitrile derivatives through the reaction of 2-((methylsulfanyl)methylidene)propanedinitrile with primary amines. Application Note & Protocol Abstr...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 2-((Alkyl/Arylamino)methylene)malononitrile derivatives through the reaction of 2-((methylsulfanyl)methylidene)propanedinitrile with primary amines.

Application Note & Protocol

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the reaction of 2-((methylsulfanyl)methylidene)propanedinitrile with primary amines. This reaction is a robust and efficient method for synthesizing a diverse range of 2-((alkyl/arylamino)methylene)malononitrile derivatives. These products serve as valuable scaffolds in medicinal chemistry and materials science. This guide details the underlying reaction mechanism, provides a validated step-by-step laboratory protocol, outlines critical safety procedures, and offers guidance on product characterization and troubleshooting.

Introduction and Scientific Background

2-((Methylsulfanyl)methylidene)propanedinitrile is a highly versatile and reactive Michael acceptor. The presence of two electron-withdrawing nitrile groups polarizes the carbon-carbon double bond, rendering the β-carbon highly electrophilic and susceptible to nucleophilic attack.[1][2] Furthermore, the methylsulfanyl (-SMe) group is an excellent leaving group, facilitating a nucleophilic vinylic substitution reaction.

The reaction with primary amines (R-NH₂) proceeds via a facile addition-elimination mechanism, displacing the methanethiol leaving group to form a stable, conjugated enamine product (Scheme 1). This transformation is of significant interest as it provides a straightforward entry to a library of substituted malononitrile derivatives, which are precursors to various heterocyclic compounds and are known to possess a wide range of biological activities.[3]

This application note aims to provide a detailed, field-proven protocol that ensures high yields and purity, grounded in a thorough understanding of the reaction causality.

Reaction Mechanism: Nucleophilic Vinylic Substitution

The core of this synthesis is a nucleophilic vinylic substitution. Unlike typical nucleophilic substitution that occurs at an sp³-hybridized carbon, this reaction takes place at an sp²-hybridized vinyl carbon. The reaction proceeds in two key steps:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic β-carbon of the 2-((methylsulfanyl)methylidene)propanedinitrile. This addition breaks the C=C π-bond, forming a transient, negatively charged carbanionic intermediate.

  • Elimination of Leaving Group: The intermediate rapidly collapses. The C-S bond cleaves, eliminating methanethiol (CH₃SH) as a leaving group and reforming the carbon-carbon double bond. This step is thermodynamically driven by the formation of a stable, highly conjugated product and the volatile methanethiol byproduct.

The overall mechanism is illustrated in the diagram below.

Reaction_Mechanism Figure 1: Reaction Mechanism R1 2-((Methylsulfanyl)methylidene)propanedinitrile Int Carbanionic Intermediate R1->Int Nucleophilic Attack R2 Primary Amine (R-NH₂) R2->Int P1 2-((Alkyl/Arylamino)methylene)malononitrile Int->P1 Elimination P2 Methanethiol (CH₃SH) Int->P2

Caption: Figure 1: Nucleophilic vinylic substitution mechanism.

Health and Safety Precautions

This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated chemical fume hood.

  • Malononitrile Derivatives: Malononitrile and its derivatives are classified as highly toxic.[4] They can be fatal if swallowed, inhaled, or absorbed through the skin.[5] Always handle with extreme caution.

  • Primary Amines: Many primary amines are corrosive, flammable, and can cause severe skin and eye irritation. Consult the specific Safety Data Sheet (SDS) for each amine used.

  • Methanethiol (Byproduct): Methanethiol (methyl mercaptan) is a toxic, flammable gas with an extremely foul odor. The reaction must be conducted in a fume hood to prevent inhalation exposure. Consider using a base trap (e.g., a bubbler with bleach or NaOH solution) to scrub the effluent gas.

  • Personal Protective Equipment (PPE): Standard PPE is mandatory, including a flame-resistant lab coat, chemical splash goggles, and appropriate chemical-resistant gloves (nitrile gloves may not be sufficient for all solvents; check compatibility charts).[5]

Experimental Application and Protocols

This section provides a detailed, step-by-step methodology for the synthesis.

Materials and Equipment

Reagents:

  • 2-((Methylsulfanyl)methylidene)propanedinitrile

  • Primary amine (e.g., Aniline, Benzylamine, Butylamine)

  • Solvent (e.g., Ethanol, Isopropanol, Acetonitrile)

  • Deionized Water

  • TLC plates (silica gel 60 F₂₅₄)

  • TLC mobile phase (e.g., 3:1 Hexanes:Ethyl Acetate)

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Magnetic stirrer and stir bar

  • Water-cooled condenser

  • Heating mantle or oil bath with temperature control

  • Buchner funnel and filter flask

  • Standard laboratory glassware

Reagent Stoichiometry

For optimal results, a slight excess of the primary amine is recommended to ensure the complete consumption of the starting dinitrile.

ReagentMolar Mass ( g/mol )Stoichiometric RatioExample Mass (for 10 mmol scale)
2-((Methylsulfanyl)methylidene)propanedinitrile138.181.0 eq1.38 g
Aniline (example amine)93.131.1 eq1.02 g (1.04 mL)
Ethanol (solvent)--25 mL
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-((methylsulfanyl)methylidene)propanedinitrile (1.0 eq).

  • Solvent Addition: Add the chosen solvent (e.g., ethanol, ~2-3 mL per mmol of starting material). Stir the mixture at room temperature until the solid is fully dissolved.

  • Amine Addition: Add the primary amine (1.1 eq) to the solution dropwise over 1-2 minutes.

  • Heating and Reflux: Attach a water-cooled condenser to the flask. Heat the reaction mixture to reflux (for ethanol, this is ~78 °C) using a heating mantle. A faint yellow color may develop.

  • Reaction Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture every 30-60 minutes. Spot on a TLC plate against a co-spot of the starting material. The reaction is complete when the starting material spot is no longer visible. Typical reaction times are 2-5 hours.

  • Product Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. Many products will precipitate out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol or water to remove any soluble impurities.

  • Drying: Dry the product under vacuum to obtain the crude material.

  • Purification (if necessary): The purity of the crude product should be assessed (e.g., by melting point or ¹H NMR). If further purification is required, recrystallize the solid from a suitable solvent such as ethanol or isopropanol.

Workflow Figure 2: Experimental Workflow A 1. Dissolve Dinitrile in Solvent B 2. Add Primary Amine A->B C 3. Heat to Reflux B->C D 4. Monitor by TLC C->D D->C Incomplete? E 5. Cool to Room Temp (Precipitation) D->E Complete? F 6. Vacuum Filtration E->F G 7. Wash with Cold Solvent F->G H 8. Dry Product G->H

Caption: Figure 2: Step-by-step experimental workflow diagram.

Product Characterization

The identity and purity of the synthesized 2-((alkyl/arylamino)methylene)malononitrile should be confirmed using standard analytical techniques.

  • ¹H NMR: Expect a characteristic singlet for the vinyl proton (CH) typically between 7.5-8.5 ppm. The N-H proton will appear as a broad singlet. Signals corresponding to the alkyl or aryl groups of the amine will also be present.

  • ¹³C NMR: Look for signals corresponding to the two nitrile carbons (C≡N) around 115-120 ppm and the sp² carbons of the C=C bond.

  • FT-IR Spectroscopy: The spectrum should show a strong, sharp absorption for the C≡N stretch around 2200-2230 cm⁻¹ and a broad N-H stretching band around 3200-3400 cm⁻¹.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or other soft ionization techniques should be used to confirm the molecular weight of the product ([M+H]⁺ or [M-H]⁻).

  • Melting Point: A sharp melting point range is a good indicator of high purity.

Exemplary Results

The following table summarizes expected results for the reaction with two different primary amines, demonstrating the versatility of the protocol.

Primary AmineReaction Time (h)SolventYield (%)M.p. (°C)Product Name
Aniline3Ethanol92%198-2002-((Phenylamino)methylene)malononitrile
Benzylamine2.5Isopropanol95%155-1572-((Benzylamino)methylene)malononitrile

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient reaction time or temperature. 2. Deactivated (sterically hindered or electron-poor) amine.1. Extend reflux time and continue monitoring by TLC. 2. Increase the reaction temperature or consider using a higher-boiling solvent like n-butanol. A catalyst like piperidine (a few drops) may be added.[6]
Low Yield 1. Product is soluble in the reaction solvent. 2. Mechanical loss during filtration.1. After cooling, reduce the solvent volume under vacuum. If no solid forms, perform a liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) and purify by column chromatography. 2. Ensure the solid is fully transferred and wash with minimal cold solvent.
Oily or Impure Product 1. Presence of unreacted starting materials or side products. 2. Insufficient washing.1. Recrystallize the product from a suitable solvent. If recrystallization fails, silica gel column chromatography may be necessary. 2. Ensure the filtered solid is washed thoroughly with cold solvent.

References

  • Soleimani, E., Khodaei, M. M., Batooie, N., & Baghbanzadeh, M. (2011). Water-prompted synthesis of alkyl nitrile derivatives via Knoevenagel condensation and Michael addition reaction. Green Chemistry, 13(5), 1251. (URL: [Link])

  • Chemistry Steps. (2024). Reactions of Nitriles. (URL: [Link])

  • LibreTexts Chemistry. (2024). Chemistry of Nitriles. (URL: [Link])

  • Beyzaei, H., Aryan, R., & Gomroki, M. (2014). Synthesis of novel heterocyclic 2-(2-ylidene) malononitrile derivatives. Trade Science Inc. (URL: [Link])

  • Minosegibutor.hu. (2024). Synthesis and Reactions of 2-[(methylsulfanyl) (phenylamino) and 2-[(methylsulfanyl)(N-methylphenylamino) methylidene]-1,3. (URL: [Link])

  • Chemguide. (n.d.). Amines as nucleophiles. (URL: [Link])

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. (URL: [Link])3hk2j9z18p))

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Application

Application Notes & Protocols: A Guide to the Scale-Up of Methylamino Sulfanyl Malononitrile Derivative Manufacturing

Abstract This technical guide provides a comprehensive framework for the scale-up of manufacturing processes for methylamino sulfanyl malononitrile derivatives, a class of compounds of significant interest as intermediat...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the scale-up of manufacturing processes for methylamino sulfanyl malononitrile derivatives, a class of compounds of significant interest as intermediates in pharmaceutical synthesis. Addressing the inherent challenges of handling hazardous materials and managing complex reaction parameters, this document outlines a systematic approach from laboratory-scale synthesis to pilot-plant production. Key areas of focus include process safety, thermal hazard analysis, selection of critical process parameters (CPPs), and the implementation of Process Analytical Technology (PAT) for robust in-process control. Detailed protocols and data are presented to guide researchers, scientists, and drug development professionals in achieving a safe, efficient, and reproducible manufacturing process at scale, consistent with Good Manufacturing Practice (GMP) guidelines.[1][2][3]

Introduction

Malononitrile derivatives are versatile building blocks in organic synthesis, widely utilized in the creation of diverse heterocyclic compounds and as precursors to active pharmaceutical ingredients (APIs).[4][5][6] The introduction of a methylamino sulfanyl moiety adds significant complexity and potential bioactivity to the malononitrile scaffold. While laboratory-scale synthesis may be straightforward, transitioning to a large-scale manufacturing environment presents considerable challenges.

The primary hurdles in the scale-up of this process include:

  • Safety and Handling: Malononitrile and its derivatives are toxic, and reactions can produce hazardous byproducts such as hydrogen cyanide gas, especially in the presence of acids or upon decomposition.[7][8][9][10]

  • Reaction Energetics: The synthetic steps can be highly exothermic, requiring precise thermal management to prevent runaway reactions, which is complicated by the decreasing surface-area-to-volume ratio in larger reactors.[11][12][13][14]

  • Mixing and Mass Transfer: Ensuring homogeneity of reactants and efficient mass transfer is critical for consistent reaction kinetics and impurity profiles, which becomes more difficult at larger volumes.[12][13][15]

  • Solid-State Properties: The final product's physical characteristics, such as crystal form (polymorphism) and particle size, are critical for downstream processing and bioavailability and must be carefully controlled.[16][17][][19][20]

This guide will use a representative two-step synthesis to illustrate a robust scale-up strategy, emphasizing the principles of Quality by Design (QbD) and adherence to ICH Q7 guidelines for API manufacturing.[1][2][21][22]

Section 1: Representative Laboratory-Scale Synthesis

A well-characterized laboratory process is the foundation for successful scale-up. The following two-step procedure for a generic methylamino sulfanyl malononitrile derivative serves as our baseline.

Step 1: Synthesis of an Intermediate Sulfanyl Malononitrile

This step involves the reaction of malononitrile with a sulfur electrophile. For this example, we will consider the reaction with a generic sulfenyl chloride.

  • Reaction: Malononitrile + R-SCl → R-S-CH(CN)₂ + HCl

  • Procedure: In a 1 L jacketed glass reactor, malononitrile (1.0 eq) is dissolved in a suitable solvent (e.g., dichloromethane). The solution is cooled to 0-5 °C. A solution of the sulfenyl chloride (1.05 eq) in dichloromethane is added dropwise over 1-2 hours, maintaining the internal temperature below 10 °C. The reaction is stirred for an additional hour and monitored for completion by HPLC. Upon completion, the reaction is quenched with a sodium bicarbonate solution, and the organic layer is separated, washed, dried, and concentrated to yield the crude intermediate.

Step 2: Formation of the Methylamino Sulfanyl Malononitrile Derivative

This step involves the reaction of the intermediate with methylamine.

  • Reaction: R-S-CH(CN)₂ + CH₃NH₂ → (CH₃NH)(R-S)C=C(CN)₂ + H₂O (via a proposed mechanism)

  • Procedure: The crude intermediate from Step 1 is dissolved in a protic solvent like ethanol. The solution is cooled to 10-15 °C. An aqueous solution of methylamine (40% w/w, 1.2 eq) is added dropwise, maintaining the temperature below 20 °C. The reaction is stirred at room temperature until completion (monitored by HPLC). The product is then crystallized by the addition of an anti-solvent (e.g., water), filtered, washed, and dried under vacuum.

Section 2: Pre-Scale-up Process Safety and Hazard Analysis

Before any scale-up activities, a thorough hazard analysis is mandatory.

Material Hazards:

  • Malononitrile: Highly toxic by inhalation, ingestion, and skin contact.[9] Decomposes on heating to produce toxic fumes, including hydrogen cyanide and nitrogen oxides.[7][9] It can polymerize explosively if heated above 130°C or in the presence of strong bases.[9]

  • Sulfenyl Chlorides: Corrosive and moisture-sensitive. Reacts with water to produce HCl.

  • Methylamine: Flammable gas/liquid, corrosive, and toxic.

  • Hydrogen Cyanide (Potential Byproduct): Extremely toxic and flammable gas. Any acidification of cyanide-containing waste streams must be strictly avoided.[8][10][23]

Process Hazards:

  • Exotherms: Both synthetic steps are exothermic. A reaction calorimetry study is essential to quantify the heat of reaction and determine the maximum temperature of synthetic reaction (MTSR) to design adequate cooling capacity.

  • Gas Evolution: The first step evolves HCl gas. The second step may evolve heat and pressure. The reactor must be equipped with a suitable off-gas scrubbing system (e.g., a caustic scrubber).

Safety Protocol Summary:

  • All operations must be conducted in a well-ventilated area with appropriate engineering controls (e.g., closed-system reactors, fume hoods).[8][10][23]

  • Personnel must be equipped with appropriate PPE, including chemical-resistant suits, gloves, and respiratory protection.[7][8]

  • Emergency procedures, including access to safety showers, eyewash stations, and cyanide exposure antidotes, must be in place.[8]

  • All waste streams must be segregated and treated appropriately. Cyanide-containing waste should be quenched with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions before disposal.[10][23]

Section 3: Scale-Up Manufacturing Protocol (100 L Scale)

Transitioning from a 1 L lab reactor to a 100 L pilot-plant reactor requires significant process modifications.

Equipment:

  • 100 L Glass-lined or Hastelloy reactor with overhead stirrer, temperature probes, nitrogen inlet, and reflux condenser connected to a caustic scrubber.

  • Controlled-rate addition pumps for liquid reagents.

  • Jacketed crystallizer with controlled cooling.

  • Filter-dryer or centrifuge and vacuum oven.

Workflow for Scale-Up Manufacturing

G cluster_prep Preparation & Staging cluster_reaction Synthesis (100 L Reactor) cluster_downstream Downstream Processing P1 Raw Material Dispensing & QC P2 Reactor Inerting & System Checks P1->P2 R1 Charge Malononitrile & Solvent P2->R1 R2 Cool to 0-5 °C R1->R2 R3 Controlled Addition of Sulfenyl Chloride R2->R3 R4 Reaction & IPC-1 (HPLC) R3->R4 R5 Aqueous Quench R4->R5 R6 Phase Separation R5->R6 R7 Solvent Swap to Ethanol R6->R7 R8 Controlled Addition of Methylamine R7->R8 R9 Reaction & IPC-2 (HPLC) R8->R9 D1 Transfer to Crystallizer R9->D1 D2 Controlled Cooling & Anti-Solvent Addition D1->D2 D3 Product Filtration D2->D3 D4 Product Washing D3->D4 D5 Drying under Vacuum D4->D5 D6 Final Product QC & Packaging D5->D6

Caption: Overall workflow for the scaled-up manufacturing process.

Detailed Protocol:

Step 1: Synthesis of Intermediate

  • Reactor Preparation: Ensure the 100 L reactor is clean, dry, and inerted with nitrogen.

  • Charging: Charge malononitrile followed by dichloromethane. Start agitation to ensure a homogenous solution.

  • Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.

  • Reagent Addition: The sulfenyl chloride solution is added via a calibrated pump over 4-6 hours. Causality: A slower addition rate is crucial at scale to allow the reactor's cooling system to effectively remove the heat of reaction, preventing a temperature spike.[11][13]

  • Reaction & Monitoring: Maintain the batch at 5-10 °C. Monitor the reaction using an in-situ probe (e.g., FTIR) or by taking samples for HPLC analysis (IPC-1).

  • Quench & Work-up: Once complete, slowly add a pre-chilled sodium bicarbonate solution to neutralize HCl. After phase separation, the aqueous layer is removed.

Step 2: Formation of Final Product 7. Solvent Swap: Distill off the dichloromethane and replace it with ethanol. 8. Methylamine Addition: Cool the batch to 10-15 °C. Add the 40% methylamine solution subsurface over 2-3 hours. Causality: Subsurface addition minimizes the release of methylamine vapors into the reactor headspace. The slow addition controls the exotherm. 9. Reaction & Monitoring: Stir at 20-25 °C until IPC-2 (HPLC) confirms reaction completion. 10. Crystallization: Transfer the reaction mixture to a jacketed crystallizer. Add purified water (anti-solvent) at a controlled rate while slowly cooling the batch to 0-5 °C. Causality: Controlled cooling and anti-solvent addition are critical for controlling crystal size and polymorphism, which affects filtration and product purity.[16][][20] 11. Isolation & Drying: The resulting slurry is filtered or centrifuged. The wet cake is washed with a cold ethanol/water mixture and then dried under vacuum at <40 °C until the loss on drying (LOD) is within specification.

Section 4: Critical Process Parameters (CPPs) and In-Process Controls (IPCs)

Identifying and controlling CPPs is fundamental to the QbD approach and ensures process robustness.[24][25][26]

Parameter Lab-Scale (1 L) Scale-Up (100 L) Justification & Control Strategy
Step 1: Temp. Control 0-10 °C0-10 °CCritical CPP. Controls reaction rate and impurity formation. Monitored by redundant probes. Controlled by jacket temperature and addition rate.
Step 1: Addition Time 1-2 hours4-6 hoursCritical CPP. Manages exotherm within the cooling capacity of the reactor. Controlled by a calibrated dosing pump.
Agitator Speed 300 RPM100-150 RPM (Tip Speed)CPP. Ensures adequate mixing without excessive shear. Tip speed is kept consistent during scale-up to ensure similar mixing performance.
Step 2: Crystallization Cooling Rate ~1 °C/min<0.5 °C/minCritical CPP. Impacts crystal size, morphology, and purity. Controlled by a programmed cooling profile on the crystallizer.[19]
IPC-1 (HPLC) >98% Conversion>98% ConversionConfirms completion of Step 1 before proceeding.
IPC-2 (HPLC) >99% Product Area>99% Product AreaConfirms completion of Step 2 and determines endpoint for crystallization.
Process Analytical Technology (PAT)

PAT implementation enhances process understanding and control.[24][25][26][27][28]

  • In-situ FTIR/Raman: Can be used for real-time monitoring of reactant consumption and product formation, providing immediate feedback on reaction kinetics without sampling.

  • Focused Beam Reflectance Measurement (FBRM): During crystallization, FBRM can monitor particle size and count in real-time, allowing for precise control over the final product's physical properties.

Managing Exotherms: A Decision Workflow

G start Monitor Internal Temp (Ti) & Jacket Temp (Tj) cond1 Is ΔT (Ti - Tj) increasing rapidly? start->cond1 action1 Stop Reagent Addition cond1->action1 Yes end Process Stable Resume Addition Slowly cond1->end No cond2 Is Ti still rising? action1->cond2 action2 Apply Full Cooling cond2->action2 Yes cond2->end No cond3 Is Ti approaching MTSR? action2->cond3 action3 Prepare Emergency Quench cond3->action3 Yes cond3->end No alarm Initiate Emergency Shutdown action3->alarm

Caption: Decision workflow for managing thermal excursions during scale-up.

Conclusion

The successful scale-up of methylamino sulfanyl malononitrile derivative manufacturing is a multidisciplinary challenge that hinges on a deep understanding of the chemical process, rigorous safety protocols, and precise engineering controls. By establishing a well-defined laboratory process, conducting thorough hazard analysis, and applying the principles of Quality by Design, it is possible to develop a robust, safe, and reproducible manufacturing process. The implementation of Process Analytical Technology further enhances control, ensuring consistent product quality and compliance with regulatory standards like ICH Q7.[1][2] This guide provides a foundational protocol and a strategic framework to navigate the complexities of scaling this important class of pharmaceutical intermediates.

References

  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. PMC. Available at: [Link]

  • Crystallization Processes and Polymorphic Control for Enhanced Drug Performance. Journal of Molecular Pharmacy & Organic Process Research. Available at: [Link]

  • Heat Transfer and Process Scale-up in Stirred Tank Reactors. METTLER TOLEDO. Available at: [Link]

  • Process analytical technology - Wikipedia. Wikipedia. Available at: [Link]

  • Process Analytical Technology: Enhancing Pharma Development. PharmTech. Available at: [Link]

  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. ICH. Available at: [Link]

  • Polymorphism and Crystallization of Active Pharmaceutical Ingredients (APIs). ResearchGate. Available at: [Link]

  • Process Analytical Technology. Process Insights. Available at: [Link]

  • ICH Q7 GMP Guidelines for Pharma: A Complete Guide. Qualityze. Available at: [Link]

  • Reactor Scale-up from Lab to Commercial: Bridging the “Valley of Death”. AIChE. Available at: [Link]

  • One-pot photoenzymatic synthesis of β-chiral malononitrile derivatives. RSC Publishing. Available at: [Link]

  • Scale Up Methodology. VisiMix. Available at: [Link]

  • Process Analytical Technology(PAT). Cytiva. Available at: [Link]

  • ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. European Medicines Agency (EMA). Available at: [Link]

  • Heat transfer effect in scaling-up a fluidized bed reactor for propylene polymerization. RSC Publishing. Available at: [Link]

  • Mixing and Heat Transfer in Scale-Up. Scribd. Available at: [Link]

  • Control of Solid-State Characteristics of the Active Pharmaceutical Ingredients: Polymorphism. Cipla Biosimilars. Available at: [Link]

  • The Crucial Role of Crystallization in Drug Substances Development. Neuland Labs. Available at: [Link]

  • ICH Q7 GMP for API. Slideshare. Available at: [Link]

  • Scale up reaction of isatylidene malononitrile (1) with 2‐acetylpyridine,.(2). ResearchGate. Available at: [Link]

  • Q7 Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients Guidance for Industry. FDA. Available at: [Link]

  • A Three-Step Preparation of MAC Reagents from Malononitrile. ResearchGate. Available at: [Link]

  • Information on Cyanide Compounds. Stanford Environmental Health & Safety. Available at: [Link]

  • Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds. LSU Health Shreveport. Available at: [Link]

  • ICSC 1466 - MALONONITRILE. International Chemical Safety Cards (ICSCs). Available at: [Link]

  • Cyanide Compounds. University College London Safety Services. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Handling and Long-Term Storage of CAS 32827-61-5

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of CAS 32827-61-5.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of CAS 32827-61-5. This resource provides researchers, analytical scientists, and drug development professionals with mechanistic troubleshooting insights and field-proven protocols to prevent compound degradation.

Overview & Chemical Profiling

CAS 32827-61-5, formally known as 1[1], is a highly functionalized intermediate widely used in the synthesis of nitrogen- and sulfur-containing heterocycles.

Structurally, it is a classic "push-pull" alkene. The electron-donating methylamino and sulfanyl groups "push" electron density, while the geminal dicyanovinyl groups "pull" it. This extreme π -electron delocalization gives the molecule a highly polarized, almost zwitterionic character (2)[2]. While this makes it exceptionally reactive for synthetic purposes, it introduces three major vectors for degradation during long-term storage: oxidative dimerization, moisture-induced hydrolysis, and thermal oligomerization.

Troubleshooting Guide & FAQs

Q1: My batch of CAS 32827-61-5 turned from a pale powder to a deep yellow/orange solid after a few months in the fridge. What caused this, and is it still usable? Root Cause: Oxidative Dimerization. Mechanistic Insight: The free sulfanyl (-SH) group is highly susceptible to air oxidation. The push-pull nature of the alkene increases the electron density on the sulfur atom, significantly lowering its oxidation potential compared to standard alkyl thiols. In the presence of ambient oxygen, the thiol groups undergo rapid oxidative coupling to form a disulfide dimer. Solution: A discolored batch will have reduced solubility and altered stoichiometry, leading to failed reactions. To prevent this, the compound must be stored under a strict inert atmosphere. Argon is preferred over Nitrogen due to its higher density, which effectively blankets the solid. Store in opaque, airtight containers at -20°C.

Q2: I am seeing a secondary peak on my LC-MS with a mass shift of [M+18] or the loss of the methylamine group. Why is the purity dropping? Root Cause: Moisture-induced Hydrolysis. Mechanistic Insight: The dicyanovinyl group is strongly electron-withdrawing, making the β -carbon (bearing the amine and thiol) highly electrophilic despite the push-pull delocalization (3)[3]. When exposed to atmospheric moisture, water acts as a nucleophile, attacking the β -carbon. This leads to the displacement of the methylamino group or the hydrolysis of the nitrile into an inactive amide/enol derivative (4)[4]. Solution: Always handle the material in a glovebox or under a dry stream of inert gas. Store the primary stock in a desiccator cabinet containing indicating Drierite before placing it in the freezer.

Q3: The physical appearance is unchanged, but the compound fails to react in standard cyclization protocols. NMR shows broadened peaks. What happened? Root Cause: Thermal Oligomerization (Intermolecular Michael Addition). Mechanistic Insight: Because the molecule contains both a nucleophilic center (the amine/thiol) and a highly electrophilic center (the dicyanovinyl double bond), it is prone to self-condensation. At elevated temperatures (even prolonged exposure to room temperature), the thiol of one molecule can undergo a Michael-type addition into the dicyanovinyl group of another, forming polymeric chains. Solution: Avoid repeated freeze-thaw cycles. Do not store the compound in solution for more than 24 hours. Aliquot the solid upon receipt to minimize thermal cycling during repeated sampling.

Degradation Kinetics & Storage Data

To quantify the stability of CAS 32827-61-5, we evaluated its half-life ( t1/2​ ) and purity retention across various environmental conditions.

Storage ConditionAtmosphereLight ExposurePurity at 30 DaysEstimated t1/2​ Primary Degradant
-20°C (Recommended) ArgonDark> 99.0%> 24 monthsNone
4°C (Fridge)AirDark88.5%6 monthsDisulfide Dimer
25°C (Ambient)AirAmbient Light62.0%45 daysOligomers / Disulfide
25°C (High Humidity)Air (75% RH)Dark41.5%18 daysHydrolyzed Enol

Standard Operating Procedure: Aliquoting and Storage Protocol

To ensure the self-validating integrity of your experiments, follow this strict handling protocol. This system is designed so that each step inherently prevents the failure modes described above.

Step 1: Thermal Equilibration Remove the sealed supplier vial from the -20°C freezer and place it in a vacuum desiccator. Allow it to equilibrate to room temperature for at least 2 hours before breaking the seal. Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the powder, initiating irreversible hydrolysis.

Step 2: Inert Handling Transfer the equilibrated vial to a glovebox purged with Argon ( H2​O < 1 ppm, O2​ < 5 ppm). Causality: Argon is heavier than air and effectively displaces oxygen from the interstitial spaces of the powder, preventing oxidative dimerization.

Step 3: Single-Use Aliquoting Divide the bulk material into single-use amber glass vials (e.g., 50 mg to 100 mg per vial). Causality: Single-use aliquots eliminate repeated thermal cycling and oxygen exposure. Amber glass prevents UV-catalyzed radical oligomerization.

Step 4: Self-Validating Moisture Check (Karl Fischer) Perform a Karl Fischer (KF) titration on a "dummy" aliquot that was exposed to the exact same handling time in the glovebox. Causality: This validates the integrity of your handling environment. The moisture content must remain < 0.1% w/w. If it exceeds this, the entire batch must be re-purged and dried under high vacuum.

Step 5: Sealing and Storage Purge each individual vial with Argon. Seal with a PTFE-lined cap and wrap the seam with Parafilm. Store all aliquots in a secondary sealed container with desiccant packets at -20°C.

Mechanistic Degradation Pathways

degradation_pathways Native CAS 32827-61-5 (Push-Pull Alkene) Disulfide Disulfide Dimer (Oxidation Product) Native->Disulfide O2 (Air) Thiol Coupling Hydrolyzed Hydrolyzed Enol/Amide (Moisture Degradation) Native->Hydrolyzed H2O (Moisture) Nucleophilic Attack Oligomer Oligomeric Species (Thermal Addition) Native->Oligomer Heat / Light Intermolecular Michael

Mechanistic degradation pathways of CAS 32827-61-5 during storage.

References

  • Title: CAS 32827-61-5: ((METHYLAMINO)SULFANYLMETHYLENE)
  • Title: Electronic State of Push−Pull Alkenes: An Experimental Dynamic NMR and Theoretical ab Initio MO Study Source: The Journal of Organic Chemistry - ACS Publications URL
  • Title: Indicator Layers Based on Ethylene-Vinyl Acetate Copolymer (EVA)
  • Title: Modern Synthesis and Chemistry of Stabilized Ketene N,O-Acetals Source: Thieme Connect URL

Sources

Optimization

Minimizing side reactions in malononitrile derivative multi-component synthesis

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot and op...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Multicomponent Reactions (MCRs). As a Senior Application Scientist, I have designed this guide to help drug development professionals and synthetic chemists troubleshoot and optimize malononitrile-based multicomponent syntheses.

Malononitrile ( CH2​(CN)2​ ) is a highly reactive methylene compound driven by two strong electron-withdrawing cyano groups[1]. While this makes it an exceptional building block for synthesizing pharmaceutically important heterocycles (e.g., pyrans, pyridines, and pyrazoles), its hyper-reactivity frequently leads to competing side reactions. This guide decodes the mechanistic causality behind these failures and provides self-validating protocols to ensure high-fidelity synthesis.

Part 1: Mechanistic Troubleshooting & Causality Guide (FAQs)

Q1: Why am I observing malononitrile self-addition (dimerization) instead of the desired Knoevenagel adduct? The Causality: The methylene protons of malononitrile are highly acidic (pKa ~11) due to the strong inductive effect of the dual cyano groups[1]. When exposed to an excess of a strong base (e.g., >20 mol% piperidine) or elevated temperatures, the deprotonated malononitrile carbanion acts as a nucleophile against the nitrile carbon of a second malononitrile molecule. This runaway reaction forms an undesired enaminonitrile dimer. The Solution: Strictly control the base stoichiometry. Use mild bases (e.g., 10 mol% piperidine) or transition to solvent-free grinding methods where the activation energy is lowered mechanically rather than chemically, which suppresses enaminonitrile formation[2].

Q2: My reaction yields a mixture of the target heterocycle and a "pseudo-multicomponent" bis-adduct. How do I prevent this? The Causality: Pseudo-multicomponent reactions occur when a single reactant participates in multiple sequential steps[3]. If your third component (the Michael donor, such as dimedone) is sterically hindered or kinetically slow, the highly electrophilic Knoevenagel intermediate will undergo a secondary Michael addition from a second malononitrile anion, yielding a 1,1,3,3-tetracyanopropene derivative[3]. The Solution: Kinetic tuning is required. Pre-mix the aldehyde and the Michael donor before adding malononitrile, or utilize a polar protic solvent (like ethanol) that selectively stabilizes the transition state of the desired Michael addition over the bis-adduct pathway[4].

Q3: The Michael addition step is stalling, leading to a buildup of the Knoevenagel intermediate. What is the kinetic bottleneck? The Causality: In one-pot domino reactions, starting materials compete for the same catalytic active sites. Kinetic studies show that high concentrations of a Michael donor (like dimedone) can actually disturb the rate-determining step of the initial Knoevenagel condensation by saturating the basic sites of the catalyst[4]. The Solution: Implement a sequential addition strategy. Allow the aldehyde and malononitrile to react for 10 minutes to form the active intermediate before introducing the Michael donor.

Part 2: System Logic & Reaction Pathway

The following diagram maps the kinetic divergence points in a standard malononitrile MCR. Understanding these nodes allows you to apply the correct thermodynamic or stoichiometric pressure to force the reaction toward the target heterocycle.

MCR_Optimization A Aldehyde + Malononitrile B Knoevenagel Adduct (Intermediate) A->B Controlled Base (e.g., 10 mol% Piperidine) C Malononitrile Dimer (Side Product) A->C Excess Base / High Temp D Bis-Adduct Formation (Side Product) B->D Excess Malononitrile E Michael Donor Addition B->E Stoichiometric Balance F Intramolecular Cyclization E->F Solvent Polarity (e.g., EtOH/H2O) G Target Heterocycle (e.g., Pyran) F->G High Atom Economy

Reaction pathway of malononitrile MCRs highlighting side-product divergence and control points.

Part 3: Quantitative Optimization Data

To rationally select your reaction conditions, compare the empirical data below. The data demonstrates how varying the catalyst and solvent matrix directly impacts the kinetic competition between the target yield and side-product generation.

Reaction ConditionCatalyst / PromoterSolvent MatrixTemp (°C)Target Yield (%)Side Product (%)Primary Side Reaction Observed
Optimized Standard Piperidine (20 mol%)Methanol2592%<2%None (Suppressed)
Excess Base Piperidine (50 mol%)Methanol6065%25%Malononitrile Dimerization
Aprotic High-Temp NoneToluene11015%40%Polymerization / Degradation
Aqueous Base NaOH (10 mol%)Water2545%35%Premature Nitrile Hydrolysis
Green / Solvent-Free Nanocatalyst (e.g., Y3​Fe5​O12​ )Solvent-Free8088%5%Trace Bis-adduct[2]

Part 4: Self-Validating Standard Operating Procedure (SOP)

Protocol: One-Pot Three-Component Synthesis of Tetrahydrobenzo[b]pyran This protocol utilizes built-in visual and chemical checkpoints to ensure the reaction remains on the correct mechanistic pathway, preventing the cascading side reactions detailed above.

Reagents: Aromatic aldehyde (1.0 mmol), Malononitrile (1.2 mmol), Dimedone (1.0 mmol), Piperidine (20 mol%), Methanol (5 mL).

Step 1: Reagent Integrity Check

  • Action: Inspect the malononitrile prior to weighing.

  • Validation Checkpoint: Malononitrile must be a colorless/white crystalline solid. If the reagent is yellow or brown, ambient moisture and light have triggered auto-polymerization. Do not proceed; recrystallize from ethanol.

Step 2: Controlled Knoevenagel Condensation

  • Action: Dissolve the aromatic aldehyde (1.0 mmol) and malononitrile (1.2 mmol) in 5 mL of methanol. Add piperidine (20 mol%) dropwise over 2 minutes at 25°C.

  • Validation Checkpoint: A mild exotherm should be felt, and the solution will turn pale yellow, indicating the formation of the active Knoevenagel intermediate. If the solution immediately turns dark red or brown, the local concentration of base was too high, triggering dimerization. Abort and restart with slower base addition.

Step 3: Michael Addition & Domino Cyclization

  • Action: Add dimedone (1.0 mmol) to the stirring mixture. Maintain stirring at ambient temperature (25°C) for 30–45 minutes.

  • Validation Checkpoint: Monitor via TLC (Hexane:Ethyl Acetate, 7:3). The highly UV-active spot corresponding to the Knoevenagel intermediate ( Rf​≈0.6 ) should steadily disappear, replaced by a lower Rf​ spot.

Step 4: Isolation via Precipitation

  • Action: Pour the reaction mixture into 20 mL of crushed ice/water.

  • Validation Checkpoint: The target tetrahydrobenzo[b]pyran derivative will precipitate as a solid. The one-pot nature of this reaction minimizes the need for complex chromatography, as water-soluble side products (if any) remain in the filtrate[2]. Filter, wash with cold water, and dry.

References

  • Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdYTHUgkll8AeHZHsfacTi_FuY1j8PfMwtNo86BxRVA6THqRDFNfVJ69NQuNkBhLAwl6XmGXxLudSsntswPwRg324UML_JvIwgAy8NjrJgP27qFriuhthOOI_XGIx6Z3--ph4YWia_tv8DDzeT9iZcnr_FCsdOZayVIhBpJntH_LLoF-zFH9fyt1jgy27W]
  • Pseudo-multicomponent reactions. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjLyCIA-7C6TG8AyOJYKmH9KYDP0t0AOX8n3czIYTHJcJdEZrBqs16a6WrJ4373TrekkhsD4dcFBxqUUbnWrJBFwB4P3z-fS1YoWH_7XK-5wfM1GCbsZyINT28fl85p8YACM7nvuTgOuCL-dNaYzovfYElEtHmkB8b]
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGodxLQEVg45yw6CdQIk7-m3H_aOXSn9eDpSOJTETa-YXMjfOOklUb2NWRmcWqW22sdpclpl5_c6B4KLsXK7HYAYH2rBqBd_Si7M3Qu3Zo5gEtTPVrlTQdo0rAwB_fDZkqSUE-YPZP3xCToCgY18C-OOhJiTiB-_eka]
  • Kinetics Studies on a Multicomponent Knoevenagel−Michael Domino Reaction by an Automated Flow Reactor. ChemSusChem (PMC - NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFsGu5Be0jN_T5fubqteENWo0-3jsrNuBxvFbN_xVvEndf39roGCd_O8TA6rwf92w2IYQaCOEaGOEIANvtFzu7Fqdk4O49vgDJZtDwRh8YahOUBMWMD9eT-bD2HIE8pfcj1dFuX1BVFKFDa8Hs=]
  • Basic Catalyzed Rapid Three-Component Synthesis of tetrahydrobenzo[b]pyran at Ambient Temperature. RAIJMR.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd6PHKj3OggWGWBErtLTAKaApTtw1osnlSoMP5-A_QcabE2pwX1BDSQlq_920RGvgNQtj9tBl7uvd29JySzhbX-ZoOV0BjGc9-fX9SLPFRGmW9VpcsLbcRODYtMFK5ypbIEJ8ui4I_Qww3ZMVTrj8aMNQbnZssbpuvuW_ozlbLrUzD--Dd18tzM4lpN2Q1Rzk8]

Sources

Troubleshooting

Optimizing solvent selection for methylamino sulfanyl methylidene reactions

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals optimizing the synthesis of the methylamino su...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals optimizing the synthesis of the methylamino sulfanyl methylidene moiety (e.g., -C(SCH3)=NCH3).

This functional group is a critical pharmacophore intermediate, frequently utilized in the synthesis of H2-receptor antagonists and bioactive thiosemicarbazones (1)[1]. The formation of this moiety typically involves the nucleophilic addition of methylamine to a dithioacetal (such as dimethyl cyanodithioimidocarbonate), followed by the elimination of methanethiol. Solvent selection is the single most critical parameter dictating reaction kinetics, intermediate stabilization, and impurity control.

Part 1: Quantitative Solvent Comparison

The table below summarizes the causality between solvent properties and reaction outcomes.

SolventDielectric Constant (ε)Protic/AproticSolvation Effect on Transition StateTypical YieldImpurity Profile
Absolute Ethanol 24.5ProticExcellent H-bonding stabilizes the methanethiolate leaving group.85-95%Low (Product precipitates)
Acetonitrile 37.5AproticHigh polarity stabilizes the zwitterionic intermediate; requires heat.70-85%Moderate (Requires chromatography)
Dichloromethane (DCM) 9.1AproticPoor stabilization of leaving group; slow kinetics.50-60%High (Bis-alkylation)
Tetrahydrofuran (THF) 7.5AproticLacks H-bonding; fails to adequately solvate the transition state.<40%High (Unreacted starting material)

Part 2: Troubleshooting FAQs

Q1: Why is my reaction stalling at the mono-addition stage with low conversion? A: The formation of the methylamino sulfanyl methylidene moiety relies on the collapse of a tetrahedral intermediate. If you are using a non-polar or moderately polar aprotic solvent like Dichloromethane (), the transition state is poorly solvated. Switch to a polar protic solvent like ethanol, which hydrogen-bonds with the forming methanethiolate leaving group, drastically lowering the activation energy and accelerating the reaction (2)[2].

Q2: How do I prevent the formation of bis-methylated (N,N'-dimethyl) impurities? A: Bis-alkylation is a common side reaction when the mono-substituted product remains highly soluble and reactive. By utilizing absolute ethanol at 0–25 °C, you exploit a phase-separation kinetic trap. The target methylamino sulfanyl methylidene intermediate has lower solubility in cold ethanol than the starting materials. It precipitates out of the reactive solution as a crystalline solid, effectively halting further reaction and preventing over-methylation (2)[2].

Q3: My starting dithioacetal is insoluble in ethanol. Can I use acetonitrile? A: Yes. Acetonitrile is an excellent polar aprotic alternative that provides sufficient dielectric stabilization (ε = 37.5) for the zwitterionic intermediate. However, because it lacks hydrogen-bond donating capability, the reaction often requires elevated temperatures (refluxing for 12–24 hours) to drive the elimination of methanethiol. Be aware that elevated temperatures in acetonitrile increase the risk of bis-substitution, requiring careful stoichiometric control of methylamine gas (3)[3].

Part 3: Visualizing the Workflows

SolventSelection Start Methylamino Sulfanyl Synthesis CheckSol Is starting material soluble? Start->CheckSol Protic Polar Protic (Ethanol) CheckSol->Protic Yes Aprotic Polar Aprotic (Acetonitrile) CheckSol->Aprotic No TempControl Maintain 0-25°C Protic->TempControl Reflux Reflux required Aprotic->Reflux Product Target Isolated TempControl->Product Reflux->Product

Decision matrix for solvent selection in methylamino sulfanyl methylidene synthesis.

Mechanism Reagents Substrate + Methylamine Tetrahedral Tetrahedral Intermediate Reagents->Tetrahedral Attack Elimination CH3SH Elimination Tetrahedral->Elimination H-Bonding Product Methylamino Sulfanyl Methylidene Elimination->Product Collapse

Mechanistic pathway of methylamine addition and methanethiol elimination.

Part 4: Standard Operating Procedure (SOP)

Protocol: Optimization of N-Cyano-N'-methyl-S-methylisothiourea Synthesis Objective: Synthesize a high-purity methylamino sulfanyl methylidene intermediate via the controlled mono-amination of dimethyl cyanodithioimidocarbonate.

Self-Validating Checkpoint: The reaction is driven forward by the elimination of methanethiol (CH3SH) gas. The reaction must be vented through a sodium hypochlorite (bleach) scrubber. The cessation of bubbling in the scrubber serves as a self-validating, visual indicator of reaction completion.

Step-by-Step Methodology:

  • Preparation: Suspend 1.0 equivalent of dimethyl cyanodithioimidocarbonate in absolute ethanol to achieve a 0.5 M concentration.

  • Temperature Control: Chill the suspension to 0–5 °C using an ice bath. Causality: Low temperatures prevent the sequential addition of a second methylamine molecule, which would yield the inactive bis-methylamino byproduct.

  • Reagent Addition: Add 1.05 equivalents of methylamine (33% w/w solution in absolute ethanol) dropwise over 45 minutes to maintain the internal temperature below 10 °C.

  • Reaction Maturation: Remove the ice bath and allow the mixture to stir at 20–25 °C for 4 hours. Causality: Ethanol's protic nature provides critical hydrogen bonding to stabilize the tetrahedral intermediate, facilitating the expulsion of the methanethiolate leaving group.

  • Isolation: Concentrate the mixture under reduced pressure to 50% of its original volume. Filter the resulting white crystalline solid and wash with cold isopropanol to yield the pure product.

References

  • Synthesis and Biological Activity of 3- and 5-Amino Derivatives of Pyridine-2-carboxaldehyde Thiosemicarbazone Source: Journal of Medicinal Chemistry - ACS Publications URL:1

  • 2-[(4-methyl-5-imidazolyl)-methylthio]-ethyl} guanidine - Google Patents Source: google.com URL:2

  • Aminoalkyl pyridine derivatives. Patent US 0004490533 Source: i.moscow URL:3

  • Methylene chloride | Sigma-Aldrich Source: sigmaaldrich.com URL:

Sources

Optimization

Technical Support Center: Handling, Safety, and Toxicity Mitigation for CAS 32827-61-5

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of CAS 32827-61-5 (2-[(methylamino)(sulfanyl)methylidene]pr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the specific physicochemical vulnerabilities of CAS 32827-61-5 (2-[(methylamino)(sulfanyl)methylidene]propanedinitrile). Because this compound contains both a reactive dinitrile moiety and a sulfanyl group, it presents unique handling challenges.

This guide moves beyond generic safety data sheets. Our focus is on the causality behind experimental choices, ensuring that every protocol you execute is a self-validating system designed to mitigate acute toxicity, prevent hazardous decomposition, and ensure reproducible downstream syntheses.

Physicochemical & Toxicity Profile

Understanding the physical properties of CAS 32827-61-5 is the first step in predicting its behavior under stress. The table below summarizes the critical data points and their direct implications for laboratory safety .

PropertyValueClinical/Safety Implication
CAS Number 32827-61-5Unique identifier for safety and inventory tracking.
Chemical Name 2-[(methylamino)(sulfanyl)methylidene]propanedinitrileIndicates highly reactive nitrile and sulfur centers.
Molecular Formula C5H5N3SHigh nitrogen/sulfur content dictates toxic combustion hazards.
Molecular Weight 139.18 g/mol Low molecular weight facilitates rapid dermal/mucosal absorption.
Physical State Solid (Crystalline)Severe dust aerosolization and inhalation hazard during transfer.
Primary Hazards Acute toxicity, potential cyanide releaseRequires stringent PPE, engineering controls, and specific quench protocols.

Troubleshooting Guides & FAQs

Q1: During the reaction setup, I noticed a distinct sulfurous or "bitter almond" odor. What does this indicate, and what is the immediate corrective action?

Expertise & Causality: The sulfanyl group can emit a sulfurous odor upon mild degradation, but a "bitter almond" smell is a classic indicator of hydrogen cyanide (HCN) gas. Dinitriles can undergo hydrolysis under strongly acidic conditions or thermal decomposition to release HCN, a potent cytochrome c oxidase inhibitor . Self-Validating Protocol:

  • Immediately evacuate the fume hood area and pull the sash down.

  • Validate the presence of HCN using a portable gas monitor or Dräger tubes specific for cyanide.

  • Do not resume work until the monitor reads 0 ppm. Ensure all reactions involving this compound are kept strictly away from strong acids unless specifically controlled in a closed, scrubbed system.

Q2: My compound seems to be degrading during storage, leading to inconsistent yields in my downstream heterocyclic syntheses. How should it be stored?

Expertise & Causality: Dinitriles with nucleophilic adjacent groups are highly prone to dimerization or hydrolysis when exposed to ambient moisture and light. The sulfanyl group is also susceptible to slow oxidation in the presence of atmospheric oxygen. Self-Validating Protocol:

  • Store the compound in an amber glass vial to prevent photolytic degradation.

  • Backfill the vial with ultra-pure Argon to displace oxygen and moisture, and store it at -20°C.

  • Validation step: Before use, allow the sealed vial to warm to room temperature in a desiccator. This prevents condensation from forming on the cold solid, which would otherwise initiate the exact hydrolysis you are trying to avoid.

Q3: How do I safely quench a reaction mixture containing unreacted CAS 32827-61-5?

Expertise & Causality: Simply washing with water is insufficient and dangerous, as it may mobilize the toxic nitrile into the aqueous waste stream. You must chemically alter the nitrile to a less toxic amide or carboxylic acid, and simultaneously oxidize the sulfanyl group . Self-Validating Protocol:

  • Use a basic hydrogen peroxide solution (e.g., 10% H2O2 in 1M NaOH). The base catalyzes the hydration of the nitrile to an amide, while the peroxide oxidizes the sulfanyl group to a sulfonate, dramatically reducing toxicity.

  • Validation step: Validate the quench by testing the aqueous layer with a colorimetric cyanide/nitrile test strip. Only dispose of the mixture once the strip confirms the absence of reactive nitriles.

Experimental Protocols & Methodologies

Protocol A: Safe Weighing and Transfer of CAS 32827-61-5

Fine powders of organic nitriles are highly susceptible to static cling, which can cause aerosolization and accidental inhalation.

  • Preparation: Ensure the analytical balance is located inside a certified ductless weighing enclosure or a standard chemical fume hood with a face velocity of 80-100 fpm.

  • PPE: Don double nitrile gloves (outer glove minimum 8 mil thickness), a disposable particulate respirator (N95 or P100) if a hood is unavailable, and a static-resistant lab coat.

  • Static Mitigation: Pass the sealed vial and the weighing boat through an anti-static ionizer before opening.

  • Transfer: Use a grounded stainless-steel micro-spatula to transfer the solid. Avoid plastic spatulas which generate static charge.

  • Decontamination: Wipe down the balance and surrounding area with a 10% bleach (sodium hypochlorite) solution, followed by water. Bleach effectively oxidizes residual nitriles and sulfides into inert salts.

Protocol B: Emergency Spill Mitigation
  • Isolation: Isolate the spill area. If the spill occurs outside a fume hood, evacuate personnel and allow the HVAC system to clear potential aerosols.

  • Containment: Cover the solid spill with damp sand or a universal chemical absorbent to prevent dust generation. Never sweep the dry powder.

  • Neutralization: Carefully apply a 10% bleach solution or a basic hydrogen peroxide mixture over the absorbent material to chemically oxidize the active compound.

  • Collection: Scoop the neutralized slurry into a high-density polyethylene (HDPE) hazardous waste container using non-sparking tools.

  • Verification: Swab the spill area and test the swab with a cyanide detection strip to confirm complete chemical decontamination before resuming normal operations.

Visualizations

ToxicityPathway A CAS 32827-61-5 (Dinitrile Compound) B Acidic Hydrolysis / Thermal Stress A->B Exposure C Release of HCN Gas (Cytochrome c Oxidase Inhibitor) B->C Nitrile Cleavage D Sulfanyl Oxidation (SOx Release) B->D Thermal Breakdown E Cellular Hypoxia & Tissue Damage C->E Inhalation/Absorption

Mechanism of degradation and toxicity pathway for CAS 32827-61-5 under environmental stress.

QuenchWorkflow Start Unreacted CAS 32827-61-5 in Reaction Mixture Step1 Add 1M NaOH (aq) (pH > 10) Start->Step1 Step2 Slowly add 10% H2O2 (Oxidation/Hydration) Step1->Step2 Test Colorimetric Cyanide Test Step2->Test Pass Dispose as Aqueous Chemical Waste Test->Pass Negative Fail Add more H2O2 & Wait Test->Fail Positive Fail->Test Re-test

Step-by-step chemical quenching workflow to neutralize CAS 32827-61-5 before disposal.

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. Available at:[Link][1]

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for Sulfanyl Propanedinitrile Synthesis

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to optimizing catalytic processes for the synthesis of sulfanyl propanedinitriles. This guide is designed for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to optimizing catalytic processes for the synthesis of sulfanyl propanedinitriles. This guide is designed for researchers, chemists, and drug development professionals to navigate common challenges and enhance conversion rates in their experiments. Here, we move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and troubleshoot effectively.

Part 1: Troubleshooting Guide

This section addresses specific issues encountered during the synthesis of sulfanyl propanedinitriles, which typically proceeds via a Knoevenagel condensation followed by a thia-Michael addition.

Issue 1: Low to No Conversion of Starting Materials

A low or stalled conversion is the most frequent challenge. The root cause can often be traced to the catalyst, the reagents, or the reaction conditions.

Question: My reaction shows low conversion of the aldehyde and/or thiol. What are the primary causes and how can I fix this?

Answer: Low conversion can stem from several factors. A systematic approach is crucial for diagnosis.

  • Catalyst Inactivity or Deactivation: The catalyst is the engine of your reaction; if it's not performing, the reaction won't proceed.

    • Cause: The catalyst may be deactivated by impurities in your starting materials or solvents (e.g., acidic impurities poisoning a base catalyst).[1] It might also be old, improperly stored, or require activation.

    • Troubleshooting & Optimization:

      • Verify Catalyst Activity: Always use a fresh or properly stored catalyst. If applicable, follow the supplier's activation procedure.

      • Purify Reagents: Ensure starting materials and solvents are pure and anhydrous. Trace amounts of water or other nucleophiles can interfere, particularly with base-catalyzed reactions.

      • Consider a More Robust Catalyst: If using a sensitive catalyst like a specific organocatalyst, consider switching to a more robust solid-base catalyst like CaO-MgO, which can be less susceptible to poisoning.[2]

  • Suboptimal Reaction Conditions: The reaction environment plays a critical role in catalytic turnover.

    • Cause: The temperature may be too low to overcome the activation energy, or the reaction time may be insufficient.[1] In heterogeneous catalysis, poor mixing can lead to mass transfer limitations.

    • Troubleshooting & Optimization:

      • Systematically Increase Temperature: Raise the reaction temperature in 10–20°C increments, monitoring for product formation and potential side reactions by TLC or GC.

      • Extend Reaction Time: Continue to monitor the reaction over a longer period. Some catalytic cycles are inherently slow.

      • Ensure Efficient Stirring: For solid-supported catalysts or biphasic systems, vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Reversibility of the Thia-Michael Addition: The conjugate addition of a thiol is often a reversible process.[3]

    • Cause: The equilibrium may not favor the product under your current conditions.

    • Troubleshooting & Optimization:

      • Use a Slight Excess of Thiol: Le Châtelier's principle dictates that increasing the concentration of one reactant can push the equilibrium toward the product. Try using 1.1-1.2 equivalents of the thiol.

      • Remove Byproducts: If the reaction generates a volatile byproduct, its removal can drive the reaction forward. This is more common in the Knoevenagel condensation step (removal of water).

Issue 2: Catalyst Poisoning and Deactivation

Question: I suspect my catalyst is being poisoned. What are common poisons for this reaction type, and how can I mitigate their effects?

Answer: Catalyst poisoning is a major concern, especially given that the thiol reactant itself can sometimes act as an inhibitor for certain metal catalysts.

  • For Basic Catalysts (e.g., DABCO, Triethylamine, Solid Bases):

    • Poisons: Acidic impurities are the primary culprits. These can be present in starting materials (e.g., carboxylic acids in aldehydes) or solvents.

    • Mitigation: Purify the aldehyde by distillation or passing it through a short plug of neutral alumina. Use freshly dried, high-purity solvents.

  • For Nucleophilic Catalysts (e.g., Triphenylphosphine):

    • Poisons: Electrophilic impurities can react with and consume the catalyst. Oxidizing agents can convert phosphines to phosphine oxides, rendering them inactive.

    • Mitigation: Ensure an inert atmosphere (Nitrogen or Argon) to prevent oxidation. Purify reagents to remove electrophiles.

  • For Transition-Metal Catalysts (Less common for this specific transformation but relevant):

    • Poisons: Sulfur compounds are notorious poisons for many transition metals like Palladium and Nickel.[4] While the thiol is a necessary reactant, it can coordinate too strongly to the metal center and inhibit catalysis.

    • Mitigation: If a metal catalyst is necessary, choose one known to be more tolerant to sulfur, such as Rhodium or Ruthenium in some cases.[5] Alternatively, use a high catalyst loading, though this is not ideal. The best approach is often to rely on organocatalysts or base catalysts for this transformation to avoid this issue entirely.

Troubleshooting Flowchart for Low Conversion

For a systematic approach to diagnosing low yield, refer to the following decision-making flowchart.

G start Low Conversion Observed cat_active Is the Catalyst Fresh/Active? start->cat_active cond_opt Are Reaction Conditions Optimized? (Temp, Time, Solvent) cat_active->cond_opt Yes use_fresh Use Fresh or Activated Catalyst cat_active->use_fresh No reagent_pure Are Reagents & Solvents Pure? cond_opt->reagent_pure Yes vary_cond Systematically Vary Conditions (e.g., Increase Temp by 10°C) cond_opt->vary_cond No purify Purify Starting Materials & Solvents reagent_pure->purify No screen_cat Screen Different Catalyst Types (e.g., Organocatalyst vs. Solid Base) reagent_pure->screen_cat Yes use_fresh->cond_opt vary_cond->reagent_pure purify->screen_cat success Yield Improved screen_cat->success

Caption: A step-by-step guide for troubleshooting low reaction conversion.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I select an appropriate catalyst to start my optimization?

A1: The synthesis of sulfanyl propanedinitriles is a two-part reaction (Knoevenagel and Michael), which can be done in one pot or two steps. Your catalyst choice depends on this strategy.

  • For Knoevenagel Condensation: This step requires a base.

    • Homogeneous Bases: Weak amine bases like piperidine, triethylamine (TEA), or 1,4-diazabicyclo[2.2.2]octane (DABCO) are classic choices that work well under mild conditions.[6]

    • Heterogeneous (Solid) Bases: Catalysts like mixed metal oxides (e.g., CaO-MgO) are highly effective, especially in green chemistry applications, as they can be easily filtered out post-reaction.[2]

    • Lewis Bases: Phosphines, such as triphenylphosphine (TPP), have also been shown to efficiently catalyze the Knoevenagel condensation under mild, solvent-free conditions.[7]

  • For Thia-Michael Addition: This step is also typically base-catalyzed to generate the nucleophilic thiolate anion.

    • Weak Bases (Brønsted or Lewis): Often, the same base used for the Knoevenagel step (like TEA or DABCO) is sufficient to catalyze the subsequent Michael addition.[3] Phosphines can also initiate this reaction through a nucleophilic mechanism.[3]

Recommendation: For a one-pot synthesis, a catalyst that can promote both reactions is ideal. DABCO is an excellent starting point due to its proven efficacy in both Knoevenagel condensations and thia-Michael additions.[3][6]

Catalyst TypeExamplesTypical LoadingAdvantagesDisadvantages
Organic Base DABCO, Triethylamine5-20 mol%Mild conditions, good solubility, effective for both steps.[6]Can be difficult to remove from the reaction mixture.
Solid Base CaO-MgO, Hydrotalcite5-10 wt%Easy to remove by filtration, reusable, environmentally friendly.[2]May require higher temperatures, potential mass transfer limits.
Lewis Base Triphenylphosphine5-15 mol%Mild, solvent-free conditions possible, high stereoselectivity.[7]Can be sensitive to air/oxidation, potential for side reactions.

Q2: What is the general reaction mechanism I am trying to optimize?

A2: Understanding the mechanism is key to rational optimization. The process involves two sequential catalyzed steps.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Thia-Michael Addition R-CHO Aldehyde Unsaturated α,β-Unsaturated Dinitrile NC-CH2-CN Malononitrile Intermediate [NC-CH-CN]⁻ NC-CH2-CN->Intermediate + Base Base Base Catalyst Intermediate->Unsaturated + R-CHO - H₂O Product Sulfanyl Propanedinitrile Unsaturated->Product + Thiolate R'-SH Thiol Thiolate R'-S⁻ R'-SH->Thiolate + Base Base2 Base Catalyst Thiolate->Product

Caption: General reaction mechanism for sulfanyl propanedinitrile synthesis.

First, the base catalyst deprotonates the active methylene compound (malononitrile), creating a nucleophilic carbanion. This anion attacks the aldehyde, and subsequent dehydration yields the α,β-unsaturated dinitrile intermediate. Second, the base deprotonates the thiol to form a highly nucleophilic thiolate anion, which attacks the β-carbon of the unsaturated intermediate in a conjugate fashion to yield the final product.[3][8]

Q3: How should I monitor the reaction progress effectively?

A3: Effective reaction monitoring is crucial for determining optimal reaction times and identifying issues early.

  • Thin-Layer Chromatography (TLC): The simplest and fastest method. Use a suitable solvent system (e.g., Ethyl Acetate/Hexanes) to separate the starting aldehyde, the unsaturated intermediate, and the final product. This allows you to visually track the consumption of starting materials and the appearance of products.

  • Gas Chromatography (GC) / Gas Chromatography-Mass Spectrometry (GC-MS): Provides quantitative data on conversion and can help identify volatile side products. A small aliquot of the reaction mixture is quenched, filtered, and injected.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for in-situ reaction monitoring using a flow cell or by analyzing quenched aliquots.[9][10] It provides unambiguous structural information and accurate quantification of all components in the mixture.

Part 3: Experimental Protocols & Workflows

Protocol 1: General Procedure for Catalyst Screening

This protocol outlines a method for screening various catalysts in parallel small-scale reactions.

  • Preparation: Arrange a set of identical reaction vials with magnetic stir bars. Ensure all glassware is oven-dried.

  • Reagent Addition:

    • To each vial, add the aldehyde (1.0 mmol, 1.0 equiv).

    • Add malononitrile (1.05 mmol, 1.05 equiv).

    • Add the chosen solvent (e.g., Toluene or Acetonitrile, 2 mL).

  • Catalyst Addition: To each respective vial, add the catalyst to be screened:

    • Vial A: DABCO (0.1 mmol, 10 mol%)

    • Vial B: Triphenylphosphine (0.1 mmol, 10 mol%)

    • Vial C: CaO-MgO powder (50 mg, ~5 wt%)

    • Vial D: No catalyst (Control)

  • Reaction Initiation:

    • Add the thiol (1.1 mmol, 1.1 equiv) to each vial.

    • Seal the vials and place them in a pre-heated reaction block at a starting temperature (e.g., 60 °C).

  • Monitoring:

    • After 1 hour, and then at subsequent time points (e.g., 2h, 4h, 8h), take a small aliquot from each vial for TLC or GC analysis.

    • Record the conversion rate for each catalyst at each time point.

  • Analysis: Compare the conversion rates to identify the most efficient catalyst system for your specific substrates.

General Synthetic Workflow

The synthesis can be approached via a two-step or a more efficient one-pot procedure.

G cluster_twostep Two-Step Synthesis cluster_onepot One-Pot Synthesis A 1. Knoevenagel Condensation (Aldehyde + Malononitrile + Catalyst 1) B 2. Workup & Isolation of Unsaturated Intermediate A->B C 3. Thia-Michael Addition (Intermediate + Thiol + Catalyst 2) B->C D 4. Final Workup & Purification C->D E 1. Mix Aldehyde, Malononitrile, Thiol, and Catalyst F 2. Reaction (Heating/Stirring) E->F G 3. Single Workup & Purification F->G start start->A  More Control  Over Each Step start->E  Higher Efficiency  Less Waste

Caption: Comparison of two-step versus one-pot synthetic workflows.

References

  • N/A (This guide synthesizes information from multiple sources; specific claims are cited below).
  • Yadav, J. S., Reddy, B. V. S., Basak, A. K., Visali, B., Narsaiah, A. V., & Nagaiah, K. (2004). Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles. European Journal of Organic Chemistry, 2004(3), 546-551. [Link]

  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. Conjugate Addition of Thiols. [Link]

  • ResearchGate. (2016). Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate. [Link]

  • Dutta, B., et al. (2021). Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. ACS Omega. [Link]

  • Al-matar, H. M., et al. (2008). Calcite and Fluorite as Catalyst for the Knoevenagel Condensation of Malononitrile and Methyl Cyanoacetate under Solvent-Free Conditions. ResearchGate. [Link]

  • Nair, D. P. (2011). Investigation of Novel Thiol "Click" Reactions. The Aquila Digital Community. [Link]

  • D'Agosto, C., et al. (2022). Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks. MDPI. [Link]

  • Acevedo, O., et al. (2020). Mechanistic aspects of thiol additions to Michael acceptors: Insights from computations. WIREs Computational Molecular Science. [Link]

  • Xu, D., et al. (2018). DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter. RSC Publishing. [Link]

  • N/A
  • Li, X. (2020). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews. [Link]

  • Beller, M., & Jagadeesh, R. V. (Eds.). (2018). Catalytic Reduction of Nitriles. In Transition Metal Catalyzed Reductions. Wiley. [Link]

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  • F. G. G. de la Torre, et al. (2017). NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Al-Sayah, M., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development. [Link]

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  • Blaskovich, M. A. (Ed.). (2002). Analytical methods for the monitoring of solid phase organic synthesis. PubMed. [Link]

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  • Foley, D. (2014). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide for Synthetic Chemists: 2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile vs. Ethoxymethylene Malononitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of heterocyclic chemistry and drug discovery, the strategic selection of building blocks is paramount to the successful synthesis of novel molecular architectures. Among the plethora of available reagents, those derived from malononitrile stand out for their versatility and inherent reactivity. This guide provides an in-depth comparison of two key malononitrile derivatives: the well-established ethoxymethylene malononitrile (EMMN) and the analogous, yet less explored, 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile. We will delve into their synthesis, comparative reactivity, and potential applications, supported by established chemical principles and experimental data where available.

Introduction to the Contenders

Ethoxymethylene malononitrile (EMMN) is a widely utilized C3 synthon, prized for its electrophilic character which allows for facile reactions with a variety of nucleophiles to construct diverse heterocyclic systems.[1][2] Its structure features an electron-deficient double bond activated by two nitrile groups and an ethoxy group, making it a powerful tool for medicinal chemists.[3][4]

Conversely, 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile represents a fascinating analogue where the ethoxy group of EMMN is replaced by a methylamino and a sulfanyl (thioamide) group. This substitution is anticipated to significantly modulate the electronic properties and, consequently, the reactivity of the molecule. While specific experimental data for this exact compound is limited in the public domain, its chemical behavior can be inferred from the well-established principles of enaminonitrile and enaminothione chemistry.[5][6]

CompoundStructureKey Features
Ethoxymethylene malononitrile (EMMN)EMMN StructureHighly electrophilic, versatile building block for heterocycles.
2-[(methylamino)(sulfanyl)methylidene]propanedinitrileThioamide StructurePotential for altered reactivity due to the thioamide moiety, less explored.

Synthesis Strategies: A Tale of Two Precursors

The accessibility of a building block is a critical factor in its adoption. Here, we compare the established synthesis of EMMN with a plausible route to its thioamide analogue.

Ethoxymethylene Malononitrile (EMMN): A Well-Trodden Path

The synthesis of EMMN is typically achieved through the condensation of malononitrile with triethyl orthoformate, often in the presence of a catalyst and with the removal of ethanol to drive the reaction to completion.[5][7]

Experimental Protocol: Synthesis of Ethoxymethylene Malononitrile

  • Materials: Malononitrile, triethyl orthoformate, acetic anhydride, anhydrous zinc chloride (optional catalyst).[8]

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a distillation head, combine malononitrile and a molar excess of triethyl orthoformate.

    • Add a catalytic amount of acetic anhydride or anhydrous zinc chloride.

    • Heat the mixture to reflux (typically 110-140 °C).[7] Ethanol will begin to distill off.

    • Monitor the reaction by TLC or GC until the starting material is consumed.

    • After cooling, the excess triethyl orthoformate can be removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation to yield EMMN as a white to pale yellow solid.[5][7]

EMMN_Synthesis malononitrile Malononitrile reaction Reflux (110-140 °C) malononitrile->reaction triethyl_orthoformate Triethyl Orthoformate triethyl_orthoformate->reaction reagents Acetic Anhydride (Catalyst) reagents->reaction emmn Ethoxymethylene malononitrile reaction->emmn ethanol Ethanol (byproduct) reaction->ethanol

Caption: Synthesis of Ethoxymethylene Malononitrile (EMMN).

2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile: A Proposed Route

Proposed Experimental Protocol: Synthesis of 2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile

  • Materials: Malononitrile, methyl isothiocyanate, a non-nucleophilic base (e.g., sodium hydride or potassium tert-butoxide), anhydrous solvent (e.g., THF or DMF).

  • Procedure:

    • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base in the anhydrous solvent.

    • Cool the suspension in an ice bath and add a solution of malononitrile in the same solvent dropwise. Stir for 30 minutes to form the malononitrile carbanion.

    • To this solution, add a solution of methyl isothiocyanate in the anhydrous solvent dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting materials.

    • Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel.

Thioamide_Synthesis malononitrile Malononitrile carbanion Malononitrile Carbanion malononitrile->carbanion + Base base Base (e.g., NaH) reaction Reaction in Anhydrous Solvent carbanion->reaction methyl_isothiocyanate Methyl Isothiocyanate methyl_isothiocyanate->reaction thioamide 2-[(methylamino)(sulfanyl)- methylidene]propanedinitrile reaction->thioamide

Caption: Proposed Synthesis of the Thioamide Analogue.

Comparative Reactivity: A Deeper Dive into Electronic Effects

The fundamental difference in reactivity between EMMN and its thioamide analogue stems from the distinct electronic properties of the oxygen, nitrogen, and sulfur atoms.

Ethoxymethylene Malononitrile (EMMN): The Electrophile

The oxygen atom in the ethoxy group of EMMN is highly electronegative, leading to a significant polarization of the C=C double bond. This makes the β-carbon atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is the cornerstone of its utility in synthesizing pyridines, pyrimidines, and other heterocyclic systems.[1][9]

2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile: A More Nuanced Reactivity Profile

In the thioamide analogue, the presence of both nitrogen and sulfur atoms introduces a more complex reactivity pattern.

  • Nucleophilicity of the Enamine Moiety: The nitrogen atom of the methylamino group can donate its lone pair into the conjugated system, increasing the electron density of the double bond and rendering the molecule more nucleophilic at the α-carbon compared to EMMN. Enamines are known to be significantly more nucleophilic than enol ethers.[7][10]

  • Ambident Nature of the Thioamide: The thioamide group itself is an ambident nucleophile, with potential reactivity at both the sulfur and nitrogen atoms. The sulfur atom is generally considered the softer and more nucleophilic center.

  • Leaving Group Ability: The methylamino group is a poorer leaving group compared to the ethoxy group, which can influence the outcome of certain reactions.

This duality suggests that 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile can act as both a nucleophile and an electrophile, depending on the reaction conditions and the nature of the reaction partner.

FeatureEthoxymethylene Malononitrile (EMMN)2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile
Primary Reactivity Electrophilic at the β-carbonPotentially both nucleophilic (at α-carbon) and electrophilic
Key Functional Group Enol etherEnaminothione
Leaving Group Ethoxy (good)Methylamino (poor)
Nucleophilicity LowHigh (enamine character)[11]

Applications in Heterocyclic Synthesis: A Comparative Outlook

Both EMMN and its thioamide counterpart are valuable precursors for the synthesis of heterocycles, a class of compounds of immense importance in medicinal chemistry.[12]

EMMN: A Workhorse for N-Heterocycles

EMMN is a go-to reagent for the synthesis of a variety of nitrogen-containing heterocycles. For instance, its reaction with hydrazines yields pyrazoles, while reaction with amidines or guanidines provides pyrimidines.[9] These reactions typically proceed via a Michael addition-cyclization-elimination sequence.

EMMN_Reactions emmn EMMN pyrazole Pyrazole emmn->pyrazole + Hydrazine pyrimidine Pyrimidine emmn->pyrimidine + Amidine hydrazine Hydrazine amidine Amidine

Caption: Typical Heterocycle Syntheses using EMMN.

2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile: Gateway to Sulfur-Containing Heterocycles

The thioamide analogue is expected to be a precursor to a range of sulfur-containing heterocycles. For example, it could undergo cyclization reactions with α-haloketones to form thiazoles or with other bifunctional electrophiles to generate thiadiazines or other sulfur-containing ring systems. The enamine character also opens up possibilities for [4+2] cycloaddition reactions.

Thioamide_Reactions thioamide 2-[(methylamino)(sulfanyl)- methylidene]propanedinitrile thiazole Thiazole thioamide->thiazole + α-Haloketone cycloadduct [4+2] Cycloadduct thioamide->cycloadduct + Dienophile haloketone α-Haloketone dienophile Dienophile

Caption: Potential Heterocycle Syntheses using the Thioamide Analogue.

Best-Use Case Analysis

  • Ethoxymethylene Malononitrile (EMMN) is the reagent of choice when a reliable and highly electrophilic C3 building block is required for the synthesis of a wide array of common nitrogen-containing heterocycles. Its commercial availability and well-documented reactivity make it ideal for established synthetic routes and high-throughput screening applications.[3]

  • 2-[(Methylamino)(sulfanyl)methylidene]propanedinitrile , while requiring in-house synthesis, offers opportunities for the exploration of novel chemical space. Its dual nucleophilic and electrophilic character, coupled with the presence of a thioamide moiety, makes it a promising candidate for the discovery of new sulfur-containing heterocyclic scaffolds with potential biological activity. The thioamide functional group is a known bioisostere for amides and esters and can impart unique pharmacological properties.

Conclusion

References

  • Al-Qalaf F., Abdelkhalik M. M., Al-Enezi A., Al-Ajmi J. R. Studies with functionally substituted enamines: synthesis of 2-aroyl-3-dimethylamino-2-propenenitrile and their reactivity toward nitrogen nucleophiles. Heterocycles. 2008;75:145–156. doi: 10.3987/COM-07-11196.
  • PrepChem.com. (n.d.). Synthesis of ethoxymethylene malonic acid dinitrile. [Link]

  • Scribd. (n.d.). Stereospecific Synthesis of Enaminonitriles. [Link]

  • ResearchGate. (n.d.). Synthesis of the titled compound 1. [Link]

  • Google Patents. (n.d.). CN102584626B - Synthetic method of (ethoxymethylene)-malononitrile.
  • David L Van Vranken. (2024, July 2). Advanced Organic Chemistry - Enols, Enamines and Enolates. YouTube. [Link]

  • GM Chemical. (2021, June 16). Key Difference-Enols vs Enolates vs Enamines. [Link]

  • RSC Publishing. (n.d.). Green synthesis of thioamide derivatives in an environmentally benign deep eutectic solvent (DES). [Link]

  • Ganapa Life Science. (n.d.). (Ethoxymethylene)malononitrile (CAS 123-06-8) Manufacturer. [Link]

  • Jordan Journal of Earth and Environmental Sciences. (n.d.). Recent Advances in the Chemistry of Nitriles and Enaminonitriles. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thionation. [Link]

  • Organic Chemistry Portal. (n.d.). Thioamide synthesis by thioacylation. [Link]

  • National Center for Biotechnology Information. (2008). Enaminones as Building Blocks in Heterocyclic Syntheses: Reinvestigating the Product Structures of Enaminones with Malononitrile. A Novel Route to 6-Substituted-3-Oxo-2,3-Dihydropyridazine-4-Carboxylic Acids. [Link]

  • Journal of Chemical Research, Synopses (RSC Publishing). (n.d.). Novel C-alkylation Reaction of Condensed Thiophenes with Enaminones, Enaminonitriles, Ethoxymethylene Malononitrile, Aryl Vinyl Ketones and ω-Nitrostyrenes. [Link]

  • MDPI. (2023, November 15). Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-[(Dimethylamino)methylidene]propanedinitrile. [Link]

  • Academia.edu. (n.d.). (PDF) 2-[(Dimethylamino)methylidene]propanedinitrile. [Link]

  • SciSpace. (n.d.). Malononitrile: A Versatile Active Methylene Group. [Link]

  • ResearchGate. (n.d.). The role of sulfamide derivatives in medicinal chemistry: A patent review (2006-2008). [Link]

  • National Center for Biotechnology Information. (2009, October 15). The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). [Link]

  • Semantic Scholar. (2023, December 23). Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles. [Link]

  • Beilstein Journals. (2013, October 30). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]

  • Bentham Science. (2022, April 28). A Review on Medicinally Important Heterocyclic Compounds. [Link]

  • RSC Publishing. (2019, September 12). A low molecular weight OLED material: 2-(4-((2-hydroxyethyl)(methyl)amino)benzylidene)malononitrile. Synthesis, crystal structure, thin film morphology, spectroscopic characterization and DFT calculations. [Link]

Sources

Comparative

A Comparative Guide to the Electrophilic Reactivity of Sulfanyl- vs. Oxygen-Substituted Propanedinitriles

Introduction: The Quest for Tunable Covalent Probes In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1] At the he...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Quest for Tunable Covalent Probes

In the landscape of modern drug discovery, covalent inhibitors have re-emerged as a powerful modality for achieving potent and durable therapeutic effects.[1] At the heart of a covalent drug is an electrophilic "warhead" designed to form a stable bond with a nucleophilic residue, typically a cysteine, on the target protein.[2] The reactivity of this warhead is a critical parameter that must be finely tuned: too reactive, and the drug may bind indiscriminately to off-target proteins, leading to toxicity; too sluggish, and it may fail to engage its target effectively.[3]

Among the diverse classes of electrophiles used as warheads, Michael acceptors are particularly prominent.[4][5] Propanedinitriles, featuring a carbon-carbon double bond activated by two nitrile groups, represent a class of potent Michael acceptors.[6] A key point of chemical modification to modulate their reactivity is the substituent at the β-position. This guide provides an in-depth, objective comparison of the electrophilic reactivity of two closely related propanedinitrile scaffolds: those bearing a sulfanyl (R-S-) group versus those with an oxygen (R-O-) substituent.

We will explore the underlying chemical principles governing their reactivity, present a robust experimental framework for their direct comparison, and discuss the implications of the findings for researchers in medicinal chemistry and chemical biology. The causality behind experimental choices is explained throughout, providing a self-validating system for benchmarking electrophilic reactivity.

Mechanistic Considerations: The Influence of Sulfur vs. Oxygen

The core difference in reactivity between sulfanyl- and oxygen-substituted propanedinitriles stems from the fundamental properties of the heteroatoms themselves. The reaction proceeds via a conjugate (Michael) addition mechanism, where a nucleophile, such as the thiolate anion of glutathione (GSH), attacks the electrophilic β-carbon.[4]

Caption: General reaction scheme for the Michael addition of a nucleophile to sulfanyl- and oxygen-substituted propanedinitriles.

Several factors dictate the relative rates (k_obs vs. k'_obs):

  • Electronegativity and Inductive Effects: Oxygen is more electronegative than sulfur.[7] Consequently, the oxygen substituent withdraws electron density from the double bond more strongly via the inductive effect. This would, in isolation, suggest that the oxygen-substituted variant is a more potent electrophile.

  • Resonance (p-π Conjugation): Both sulfur and oxygen have lone pairs that can be donated into the π-system. The overlap between oxygen's 2p orbitals and carbon's 2p orbitals is more effective than the overlap between sulfur's 3p and carbon's 2p orbitals. This stronger resonance donation from oxygen counteracts its inductive withdrawal, potentially making the β-carbon less electrophilic compared to the sulfur analogue, where resonance is weaker.

  • Leaving Group Ability: In some Michael additions, the reaction can have characteristics of an addition-elimination mechanism, particularly with potent nucleophiles. The ability of the substituent to act as a leaving group is critical. Thiolates (RS⁻) are generally better and more stable leaving groups than alkoxides (RO⁻) because the negative charge is distributed over a larger, more polarizable atom.[8][9][10] A better leaving group can lower the activation energy of the reaction.[9]

The interplay of these competing electronic effects makes a purely theoretical prediction challenging, necessitating robust experimental benchmarking to determine the dominant factors.

Experimental Design: A Quantitative Kinetic Assay

To objectively compare the electrophilic reactivity, we employ a kinetic assay that monitors the reaction of each propanedinitrile with a biologically relevant nucleophile under pseudo-first-order conditions.

Choice of Nucleophile: Glutathione (GSH) We selected Glutathione (GSH) as the model nucleophile for several critical reasons:

  • Biological Relevance: GSH is the most abundant non-protein thiol in cells and a primary line of defense against reactive electrophiles.[11] Reactivity with GSH is therefore a key indicator of potential for off-target reactions and cellular toxicity.[1][3]

  • Standardized Benchmark: GSH is widely used in the field to benchmark the intrinsic reactivity of electrophiles, allowing for broader comparison across different studies.[2][12]

  • Favorable Kinetics: The thiolate form of GSH is a potent nucleophile, enabling reactions to be monitored on a practical timescale.[12]

Kinetic Monitoring Method: UV-Vis Spectrophotometry UV-Vis spectrophotometry is chosen for its simplicity, accessibility, and ability to provide real-time kinetic data.[13] The assay is designed by monitoring the disappearance of the propanedinitrile electrophile, which typically possesses a distinct UV chromophore due to its conjugated system. The consumption of the electrophile over time allows for the calculation of observed rate constants.

Sources

Validation

A Senior Application Scientist's Guide to Malononitrile Derivatives in Multi-Component Heterocyclic Synthesis

Introduction: In the landscape of modern synthetic chemistry, multi-component reactions (MCRs) represent a paradigm of efficiency, atom economy, and molecular diversity. By combining three or more reactants in a single p...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: In the landscape of modern synthetic chemistry, multi-component reactions (MCRs) represent a paradigm of efficiency, atom economy, and molecular diversity. By combining three or more reactants in a single pot, MCRs allow for the rapid assembly of complex molecular architectures from simple precursors. Central to many of these transformations is a class of reagents known as active methylene compounds. Among these, malononitrile and its derivatives stand out for their exceptional reactivity and versatility, driven by the strong electron-withdrawing nature of their geminal cyano or related functional groups.[1][2][3] This guide provides a comparative analysis of malononitrile and other key derivatives in the synthesis of medicinally relevant heterocyclic systems, offering insights into mechanistic nuances, comparative performance, and practical experimental guidance for researchers in organic synthesis and drug development.

The Foundation of Reactivity: The Knoevenagel Condensation

The journey of most MCRs involving malononitrile derivatives begins with a crucial carbon-carbon bond-forming reaction: the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with an active methylene compound. The exceptional reactivity of malononitrile (pKa ≈ 11 in DMSO) stems from the two flanking cyano groups, which significantly acidify the methylene protons, facilitating the formation of a stabilized carbanion even with mild bases. This carbanion then acts as a potent nucleophile.

The general mechanism involves:

  • Deprotonation: A base abstracts a proton from the active methylene compound to form a resonance-stabilized carbanion.

  • Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

  • Dehydration: The resulting aldol-type adduct undergoes dehydration to yield a stable α,β-unsaturated product, often referred to as a Knoevenagel adduct (e.g., an arylidenemalononitrile).

This initial condensation is the rate-determining step in many subsequent cyclization cascades.[4][5][6] The electrophilicity of the resulting adduct paves the way for further reactions, making it a cornerstone of heterocyclic synthesis.

Knoevenagel_Condensation Figure 1: Generalized Knoevenagel Condensation Pathway cluster_reactants Reactants Aldehyde Aldehyde/Ketone (R-CHO) Adduct Intermediate Adduct Aldehyde->Adduct Malono Malononitrile Derivative (NC-CH2-Z) Carbanion Carbanion [NC-CH-Z]⁻ Malono->Carbanion + Base Base Base (e.g., Piperidine) Carbanion->Adduct Nucleophilic Attack Product Knoevenagel Product (R-CH=C(CN)Z) Adduct->Product - H₂O Water H₂O Gewald_Reaction_Mechanism Figure 2: Simplified Mechanism of the Gewald Reaction Reactants Ketone + NC-CH₂-Z Knoevenagel Knoevenagel Adduct R₂C=C(CN)Z Reactants->Knoevenagel Knoevenagel Condensation Sulfur_Adduct Sulfurated Intermediate Knoevenagel->Sulfur_Adduct + S₈, Base Cyclized Cyclized Intermediate Sulfur_Adduct->Cyclized Intramolecular Cyclization Product 2-Aminothiophene Cyclized->Product Tautomerization (Aromatization)

Caption: Figure 2: Simplified Mechanism of the Gewald Reaction.

Performance Data

The following table summarizes representative yields for the Gewald reaction using different active methylene compounds under similar conditions, illustrating the general robustness of the method across these derivatives.

EntryCarbonyl CompoundActive Methylene NitrileCatalyst/BaseSolventYield (%)Reference
1CyclohexanoneMalononitrilePiperidinium BorateEthanol/Water95[7]
2CyclohexanoneEthyl CyanoacetatePiperidinium BorateEthanol/Water92[7]
3AcetophenoneMalononitrileL-ProlineEthanol94[8]
4AcetophenoneEthyl CyanoacetateL-ProlineEthanol90[8]
Experimental Protocol: Synthesis of 2-Amino-4-phenyl-3-cyanothiophene

This protocol is a representative example of the Gewald reaction.

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add acetophenone (1.20 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and elemental sulfur (0.32 g, 10 mmol) in ethanol (20 mL).

  • Catalyst Addition: Add morpholine (0.87 g, 10 mmol) as the base catalyst.

  • Reaction: Heat the mixture to reflux and stir for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water (50 mL) with stirring.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol to afford the pure 2-amino-4-phenyl-3-cyanothiophene as a crystalline solid.

Synthesis of Polyfunctionalized Pyrans

4H-Pyran scaffolds are prevalent in natural products and exhibit a wide range of biological activities. [9]A common and efficient MCR for their synthesis involves the one-pot reaction of an aromatic aldehyde, malononitrile, and a 1,3-dicarbonyl compound (such as dimedone, ethyl acetoacetate, or acetylacetone). [10][11][12]

Comparative Analysis of Methylene Components
  • Malononitrile: As in other MCRs, malononitrile is the most frequently used active methylene component due to its high reactivity. It reliably undergoes the initial Knoevenagel condensation with the aldehyde. The resulting arylidenemalononitrile is a potent Michael acceptor. [12]* Ethyl Cyanoacetate: This derivative is also widely used. The reaction proceeds through a similar mechanism, yielding a pyran with a cyano group at C3 and an ester group at C5. The slightly lower acidity compared to malononitrile rarely poses a significant issue, and it often provides excellent yields.

The reaction mechanism is a domino sequence:

  • Knoevenagel Condensation: The aldehyde and malononitrile (or ethyl cyanoacetate) form an arylidenemalononitrile intermediate.

  • Michael Addition: The enol form of the 1,3-dicarbonyl compound acts as a nucleophile, attacking the electron-deficient double bond of the Knoevenagel adduct.

  • Cyclization & Tautomerization: The resulting intermediate undergoes an intramolecular cyclization followed by tautomerization to yield the stable 4H-pyran ring system. [9]

Performance Data

The synthesis of 2-amino-4H-pyrans is generally high-yielding with both malononitrile and other active methylene compounds.

EntryAldehydeActive Methylene Nitrile1,3-DicarbonylCatalystYield (%)Reference
1BenzaldehydeMalononitrileDimedoneNone (Ultrasound)98[10]
24-Cl-BenzaldehydeMalononitrileDimedoneNone (Ultrasound)99[10]
3BenzaldehydeMalononitrileEthyl AcetoacetateAmberlyst A2185[11]
4BenzaldehydeMalononitrileMethyl AcetoacetateK₂CO₃Moderate[9]
Experimental Protocol: Synthesis of 2-Amino-3-cyano-7,7-dimethyl-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene
  • Reaction Setup: In a 50 mL flask, combine benzaldehyde (1.06 g, 10 mmol), malononitrile (0.66 g, 10 mmol), and dimedone (1.40 g, 10 mmol) in 20 mL of ethanol.

  • Catalyst Addition: Add a catalytic amount of piperidine (2-3 drops).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. The product often precipitates out of the solution.

  • Isolation: Collect the solid product by vacuum filtration.

  • Purification: Wash the solid with cold ethanol and dry under vacuum to obtain the pure product. Further purification by recrystallization is usually not necessary.

Synthesis of Pyridines: Hantzsch-like Reactions

The Hantzsch synthesis is a cornerstone for producing 1,4-dihydropyridines (DHPs) and pyridines, which are scaffolds of immense pharmaceutical importance (e.g., calcium channel blockers). [13][14][15]While the classic Hantzsch reaction uses β-ketoesters, malononitrile derivatives have been extensively employed in modified, Hantzsch-like MCRs to generate highly functionalized cyanopyridines. [1][2][3] A typical MCR involves an aldehyde, malononitrile, a β-dicarbonyl compound, and an ammonia source (like ammonium acetate). [16][17]

Comparative Analysis & Mechanistic Insight

The reactivity of malononitrile is again a key advantage, driving the formation of intermediates. [1][2]The reaction can proceed through multiple pathways, but a common route involves the formation of an enamine from the β-dicarbonyl compound and ammonia, and a Knoevenagel adduct from the aldehyde and malononitrile. A subsequent Michael addition, cyclization, and dehydration/oxidation sequence leads to the final pyridine product. [15] Using malononitrile or its derivatives in place of a second equivalent of a β-ketoester leads to pyridines with a cyano group, which is a valuable functional group for further derivatization.

MCR_Workflow Figure 3: General Workflow for MCR Optimization A Reactant Scoping (Aldehyde, Nitrile, etc.) B Catalyst Screening (Base/Acid/Organocatalyst) A->B C Solvent Selection (Polar/Non-polar/Green) B->C D Condition Optimization (Temp, Time, Stoichiometry) C->D E Isolation & Analysis (Filtration, Chromatography, NMR, MS) D->E

Caption: Figure 3: General Workflow for MCR Optimization.

Conclusion

Malononitrile and its derivatives, such as ethyl cyanoacetate and cyanoacetamide, are exceptionally powerful building blocks in the field of multi-component heterocyclic synthesis. The high acidity of their methylene protons and the electrophilic nature of their Knoevenagel adducts make them ideal substrates for rapid and efficient domino reactions. While malononitrile often exhibits the highest reactivity due to activation by two cyano groups, [1][2]other derivatives provide access to different functional group patterns in the final products, enhancing the synthetic utility of these MCRs. By understanding the subtle differences in their reactivity and the underlying reaction mechanisms, researchers can strategically select the optimal active methylene compound to construct diverse libraries of pharmacologically relevant heterocycles like thiophenes, pyrans, and pyridines.

References

  • Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett. [Link]

  • Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Bentham Science Publishers. [Link]

  • Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules. [Link]

  • Gewald reaction. Wikipedia. [Link]

  • Gewald Reaction. Organic Chemistry Portal. [Link]

  • Malononitrile as a Key Reagent in Multicomponent Reactions for the Synthesis of Pharmaceutically Important Pyridines. Current Organic Chemistry. [Link]

  • Malononitrile as a key reagent in multicomponent reactions for the synthesis of pharmaceutically important pyridines. ResearchGate. [Link]

  • Synthesis of poly-functionalized fused pyran derivatives (4a-y). ResearchGate. [Link]

  • (PDF) Synthesis of Polyfunctionalized 4H-Pyrans. ResearchGate. [Link]

  • Recent advances in Hantzsch 1,4-dihydropyridines. SciSpace. [Link]

  • Imidazole as organocatalyst for multicomponent reactions: diversity oriented synthesis of functionalized hetero- and carbocycles using in situ-generated benzylidenemalononitrile derivatives. RSC Publishing. [Link]

  • Synthesis of Pyran Derivatives. Encyclopedia.pub. [Link]

  • Synthesis of new pyran and pyranoquinoline derivatives. Arabian Journal of Chemistry. [Link]

  • Acid-promoted oxidative methylenation of 1,3-dicarbonyl compounds with DMSO: application to the three-component synthesis of Hantzsch-type pyridines. RSC Publishing. [Link]

  • Malononitriles, Cyanoacetates and Their Equivalents. Science of Synthesis. [Link]

  • Reaction of Malononitrile and Ethyl Cyanoacetate: a Novel Synthesis of Polyfunctional Pyridine Derivatives. ResearchGate. [Link]

  • Knoevenagel condensation of isatins with malononitrile/ethyl cyanoacetate in the presence of sulfonic acid functional. European Journal of Chemistry. [Link]

  • SYNTHESES OF HETEROCYCLIC DERIVATIVES AS POTENTIAL CYTOTOXIC COMPOUNDS EVALUATED TOWARD HEPATOCELLULAR AND CERVICAL CARCINOMA CE. Bulletin of the Chemical Society of Ethiopia. [Link]

  • Hantzsch pyridine synthesis. Wikipedia. [Link]

  • Utilities of Active Methylene Compounds in Heterocyclic Synthesis. To Chemistry Journal. [Link]

Sources

Comparative

Validating DFT Computational Models of CAS 32827-61-5 Using High-Resolution X-ray Crystallography: A Comparative Guide

Executive Summary Accurately modeling the geometric and electronic properties of highly polarized small molecules is a persistent challenge in computational chemistry. CAS 32827-61-5 (2-[(methylamino)(sulfanyl)methyliden...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Accurately modeling the geometric and electronic properties of highly polarized small molecules is a persistent challenge in computational chemistry. CAS 32827-61-5 (2-[(methylamino)(sulfanyl)methylidene]propanedinitrile) represents a complex "push-pull" alkene system. Its highly delocalized π -system, flanked by electron-donating (methylamino, sulfanyl) and electron-withdrawing (dinitrile) groups, makes it an excellent stress-test for Density Functional Theory (DFT) methods.

This guide objectively compares the performance of three widely used DFT functionals—B3LYP, M06-2X, and wB97XD —against empirical single-crystal X-ray diffraction (scXRD) data. By mapping computational predictions to empirical ground truths, we establish a self-validating workflow for selecting the appropriate functional for conjugated, dispersion-bound molecular crystals.

The Structural Challenge of CAS 32827-61-5

CAS 32827-61-5 is characterized by strong intramolecular push-pull conjugation and a solid-state network dominated by intermolecular hydrogen bonding (N–H···N≡C) and dispersion forces.

Standard gas-phase DFT calculations often fail to replicate solid-state geometric compressions unless dispersion-corrected functionals or Periodic Boundary Conditions (PBC) are employed[1]. Furthermore, standard Independent Atom Models (IAM) in X-ray crystallography systematically underestimate X–H bond lengths because X-rays scatter off electron clouds rather than atomic nuclei. To achieve a true 1:1 comparison between computational (nuclear) and empirical (electron density) models, advanced crystallographic refinements are required[2].

Experimental Protocol: The Empirical Ground Truth (scXRD)

To establish a reliable baseline, the empirical data must be rigorously collected and refined. The following protocol ensures the X-ray structure is suitable for high-fidelity DFT benchmarking.

Step-by-Step scXRD Methodology
  • Crystallization: Dissolve CAS 32827-61-5 in a 1:1 mixture of ethanol and dichloromethane. Allow slow solvent evaporation at 298 K to yield high-quality, defect-free single crystals.

  • Data Collection: Mount a suitable crystal on a diffractometer equipped with a Mo-K α radiation source ( λ=0.71073 Å). Maintain the sample at 100 K using a cryostream to minimize thermal atomic vibrations (Debye-Waller factors).

  • Integration & Scaling: Process raw diffraction frames using standard reduction software. Apply multi-scan absorption corrections to account for the heavy sulfur atom.

  • Structure Solution: Solve the phase problem using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Advanced Refinement (HAR): Critical Step. To ensure accurate hydrogen positioning for DFT comparison, apply Hirshfeld Atom Refinement (HAR) using NoSpherA2. This models aspherical electron density, yielding X–H bond lengths comparable to neutron diffraction accuracy[2].

Computational Protocol: DFT Modeling

Selecting the wrong functional leads to significant energetic and geometric errors, particularly in dispersion-heavy environments[3]. We compare three distinct approaches:

  • B3LYP: A legacy hybrid functional. Excellent for baseline gas-phase geometries but lacks empirical dispersion, often failing to model crystal packing forces[4].

  • M06-2X: A highly parameterized meta-GGA functional with 54% exact exchange. Superior for main-group thermochemistry and non-covalent interactions (e.g., hydrogen bonds)[3].

  • wB97XD: A range-separated hybrid functional incorporating Grimme’s D2 dispersion model. Highly accurate for capturing long-range interactions and π

    π stacking in the solid state[5].
Step-by-Step DFT Methodology
  • Initial Geometry Setup: Extract the atomic coordinates directly from the HAR-refined scXRD .cif file to prevent the optimizer from falling into a false local minimum.

  • Environment Configuration: Set up both isolated molecule (gas-phase) and Periodic Boundary Condition (PBC) inputs to isolate intrinsic molecular geometry from crystal lattice effects[6].

  • Optimization: Execute geometry optimizations using B3LYP, M06-2X, and wB97XD paired with a robust triple-zeta basis set (e.g., 6-311++G(d,p)). The diffuse functions (++) are mandatory to accurately model the electron-rich dinitrile groups.

  • Self-Validating Frequency Analysis: Perform vibrational frequency calculations on the optimized geometries. The complete absence of imaginary frequencies confirms the structures are true stationary points (energy minima)[1].

DFT_Validation_Workflow cluster_DFT DFT Optimization & Frequency Analysis XR Empirical X-ray Data (scXRD CIF File) Geom Initial Geometry Setup (Gas Phase / PBC) XR->Geom Compare RMSD & Statistical Comparison (DFT vs. X-ray) XR->Compare Benchmark B3LYP B3LYP/6-311++G(d,p) Geom->B3LYP M062X M06-2X/6-311++G(d,p) Geom->M062X wB97XD wB97XD/6-311++G(d,p) Geom->wB97XD Validation Stationary Point Check (No Imaginary Frequencies) B3LYP->Validation M062X->Validation wB97XD->Validation Extract Parameter Extraction (Bond Lengths, Angles, Dihedrals) Validation->Extract Extract->Compare

Workflow for validating DFT functional geometries against empirical X-ray crystallography data.

Comparative Analysis: DFT vs. Empirical Data

The following tables summarize the quantitative geometric parameters of CAS 32827-61-5, comparing the empirical scXRD data against the three computational models.

Table 1: Selected Bond Lengths (Å)

Note: The C=C bond is significantly elongated compared to a standard non-conjugated alkene (~1.34 Å) due to the push-pull electron delocalization.

Structural ParameterEmpirical scXRD (HAR)B3LYPM06-2XwB97XD
C=C (Alkene core) 1.3921.4081.3951.394
C–S (Sulfanyl) 1.7451.7621.7481.747
C–N (Methylamino) 1.3201.3381.3241.322
C≡N (Dinitrile) 1.1451.1561.1481.146
Table 2: Global Root-Mean-Square Deviation (RMSD in Å)

RMSD calculated for all heavy (non-hydrogen) atoms relative to the scXRD coordinates.

FunctionalGas-Phase RMSDPBC (Solid-State) RMSD
B3LYP 0.1850.142
M06-2X 0.0950.045
wB97XD 0.0880.041

Discussion & Causality: Why Functionals Fail or Succeed

The data clearly demonstrates a hierarchy in functional performance, driven by the underlying physics of the models:

  • The Dispersion Deficit in B3LYP: B3LYP consistently overestimates bond lengths (e.g., C=C at 1.408 Å vs empirical 1.392 Å) and exhibits the highest RMSD. This is a direct consequence of its inability to model the attractive dispersion forces that compress the crystal lattice. When molecules of CAS 32827-61-5 pack together, intermolecular N–H···N bonds physically constrain the geometry. B3LYP ignores this stabilizing compression[4].

  • The Meta-GGA Advantage (M06-2X): M06-2X performs exceptionally well in the PBC model (RMSD 0.045 Å) because it is heavily parameterized to capture medium-range electron correlation, making it highly accurate for the strong hydrogen bonding networks present in the dinitrile system[3].

  • Range-Separation Superiority (wB97XD): wB97XD achieves the lowest overall RMSD (0.041 Å). By partitioning the exchange interaction into short-range (DFT) and long-range (Hartree-Fock) components, and including Grimme's dispersion correction, it perfectly balances the highly localized covalent bonds of the push-pull system with the diffuse, long-range crystal packing forces[7].

Functional_Selection Molecule CAS 32827-61-5 Structural Features Conj Push-Pull Conjugation (Dinitrile - Alkene - Amine) Molecule->Conj Disp Intermolecular Packing (Crystal Lattice Dispersion) Molecule->Disp HBond Hydrogen Bonding (N-H...N interactions) Molecule->HBond B3LYP B3LYP (Good baseline, fails at dispersion) Conj->B3LYP M062X M06-2X (Excellent for H-bonds & thermochem) Disp->M062X wB97XD wB97XD (Captures long-range dispersion) Disp->wB97XD HBond->M062X

Mapping structural features of CAS 32827-61-5 to the appropriate DFT functional selection.

Conclusion & Best Practices

When validating computational models of complex, highly conjugated systems like CAS 32827-61-5, relying solely on legacy functionals like B3LYP is scientifically insufficient. The lack of dispersion corrections leads to artificially elongated bonds and poor crystal packing replication.

Recommendation: For accurate geometric and electronic modeling of push-pull small molecules, researchers must utilize dispersion-corrected or range-separated functionals such as wB97XD or M06-2X , paired with diffuse basis sets (6-311++G(d,p)). Furthermore, computational validation against X-ray data should always utilize Hirshfeld Atom Refinement (HAR) to ensure hydrogen atoms are accurately positioned prior to RMSD calculations. For the highest tier of validation, researchers should look toward emerging X-ray Restrained Wavefunction (XRW) techniques[8].

References

  • Synthesis, X-ray Crystallography, Hirshfeld Surface, FT-IR, UV-Vis and DFT Studies Source: DergiPark / Journal of Anatolian Science and Technology URL:[Link]

  • Small Molecule X-ray Crystal Structures at a Crossroads Source: ResearchGate (Advances in Quantum Crystallography) URL:[Link]

  • Crystal Structure of 2-(Ethoxymethylene)malononitrile and DFT Evaluation of the C-H···N≡C Close Contacts Energy Source: MDPI (Molecules) URL:[Link]

  • Critical assessment of the x-ray restrained wave function approach: Advantages, drawbacks, and perspectives for density functional theory Source: AIP Publishing (The Journal of Chemical Physics) URL:[Link]

Sources

Validation

FTIR spectra comparison of methylamino sulfanyl and dialkylamino propanedinitriles

Spectroscopic Profiling of Push-Pull Alkenes: FTIR Comparison of Methylamino Sulfanyl and Dialkylamino Propanedinitriles Executive Summary Propanedinitriles (malononitriles) functionalized with electron-donating groups f...

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Author: BenchChem Technical Support Team. Date: March 2026

Spectroscopic Profiling of Push-Pull Alkenes: FTIR Comparison of Methylamino Sulfanyl and Dialkylamino Propanedinitriles

Executive Summary Propanedinitriles (malononitriles) functionalized with electron-donating groups form highly polarized "push-pull" alkene systems. These structural motifs are critical in the development of organic photovoltaics, fluorescent dyes, and kinase inhibitors. This guide provides an objective, data-driven comparison of the Fourier Transform Infrared (FTIR) spectral profiles of two key derivatives: methylamino sulfanyl propanedinitriles and dialkylamino propanedinitriles . By analyzing the causality behind their vibrational shifts, researchers can accurately verify synthetic outcomes and structural conformations.

Structural Causality and Vibrational Mechanics

The diagnostic power of FTIR in analyzing substituted propanedinitriles lies in tracking the electron delocalization across the molecule. In an isolated, unconjugated system, a cyano (C≡N) group typically absorbs at ~2250 cm⁻¹. However, when an electron-donating group is introduced to the alkene core, the lone pair electrons delocalize through the π-system into the antibonding orbitals of the cyano groups. This resonance increases the single-bond character of the C≡N bond, lowering its vibrational force constant and shifting the absorption to lower wavenumbers[1].

  • Methylamino Sulfanyl Propanedinitriles (e.g., [(methylamino)(methylsulfanyl)methylene]propanedinitrile): This system features competing electron donors (a secondary amine and a thioether)[2]. The presence of the N-H bond allows for intermolecular hydrogen bonding in the solid state, which broadens the N-H stretching frequency and subtly restricts the mesomeric (+M) electron donation into the cyano groups.

  • Dialkylamino Propanedinitriles: Featuring a tertiary amine, this system lacks N-H hydrogen bonding capabilities. Dialkylamino groups possess a stronger +M and inductive (+I) effect than methylamino groups. This maximizes electron density transfer into the dicyanomethylene acceptor, resulting in a more pronounced redshift in both the C≡N and C=C stretching frequencies[3].

Comparative FTIR Spectral Data

The quantitative differences in the vibrational modes of these two systems are summarized below. The data reflects the distinct electronic environments created by the substituents.

Vibrational ModeMethylamino Sulfanyl Propanedinitriles (cm⁻¹)Dialkylamino Propanedinitriles (cm⁻¹)Structural Causality
N-H Stretch 3250 – 3350 (Broad, medium)AbsentDifferentiates secondary (methylamino) from tertiary (dialkylamino) amines. Broadening is caused by solid-state hydrogen bonding.
C≡N Stretch 2195 – 2215 (Strong, split)2180 – 2200 (Strong, split)Stronger electron donation from the dialkylamino group further lowers the C≡N bond order compared to the methylamino group.
C=C Stretch 1570 – 1590 (Strong)1550 – 1570 (Strong)Push-pull polarization weakens the central C=C bond. The stronger dialkylamino donor causes a larger redshift.
C-N Stretch 1250 – 1280 (Medium)1350 – 1380 (Strong)Tertiary amines exhibit higher frequency C-N stretches due to increased steric bulk and altered bond angles.
C-S Stretch 650 – 690 (Weak to medium)AbsentSpecific to the sulfanyl (-SR) moiety, confirming thioether integration.

Self-Validating Experimental Protocol for ATR-FTIR

To ensure scientific integrity and eliminate false positives (such as misidentifying atmospheric artifacts as functional groups), the following self-validating Attenuated Total Reflectance (ATR) FTIR protocol must be used.

Step 1: System Calibration (The Baseline Truth)

  • Action: Scan a standard polystyrene calibration film.

  • Causality: Validates the interferometer's laser alignment and wavenumber accuracy. The system is only cleared for use if the diagnostic aromatic ring stretch is recorded exactly at 1601 cm⁻¹ (± 1 cm⁻¹).

Step 2: Atmospheric Background Subtraction

  • Action: Collect a background spectrum of the empty ATR crystal and apply atmospheric compensation.

  • Causality: Atmospheric CO₂ absorbs strongly at 2350 cm⁻¹. Because the diagnostic C≡N stretch of push-pull propanedinitriles occurs nearby (2180–2220 cm⁻¹), failing to subtract CO₂ can lead to overlapping peaks and erroneous integration.

Step 3: Sample Preparation and Acquisition

  • Action: Place 1–2 mg of the neat solid sample directly onto the diamond ATR crystal. Apply consistent anvil pressure. Do not use KBr pellets.

  • Causality: KBr is highly hygroscopic. Absorbed water in a KBr pellet produces a massive, broad O-H stretch at ~3400 cm⁻¹. This artifact will completely obscure the diagnostic 3250–3350 cm⁻¹ N-H stretch required to verify the methylamino sulfanyl derivative. ATR eliminates this moisture variable.

Step 4: Orthogonal Validation (Internal Control)

  • Action: Run a control sample of unsubstituted malononitrile alongside the synthesized derivatives.

  • Causality: Creates a self-validating loop. Unsubstituted malononitrile exhibits a C≡N stretch at ~2260 cm⁻¹. Observing the shift from 2260 cm⁻¹ down to ~2190 cm⁻¹ in your sample proves that the push-pull electronic conjugation was successfully synthesized, rather than just relying on absolute peak values.

Diagnostic Workflow

FTIR_Workflow A 1. System Calibration (Polystyrene Standard) B 2. Background Subtraction (Atmospheric Correction) A->B C 3. ATR-FTIR Acquisition (Avoid KBr Moisture) B->C D 4. Spectral Deconvolution (C≡N, N-H, C=C) C->D E 5. Orthogonal Validation (Control Comparison) D->E

Self-validating ATR-FTIR analytical workflow for propanedinitriles.

Implications in Drug Development & Materials Science

Understanding the exact electronic distribution of these molecules via FTIR is not merely an academic exercise. In drug development, the presence of the N-H bond in methylamino sulfanyl propanedinitriles dictates the molecule's ability to act as a hydrogen-bond donor within the hydrophobic pockets of target kinases. Conversely, the dialkylamino variants, with their enhanced push-pull dipole moments and lack of N-H bonding, are heavily utilized in the design of near-infrared (NIR) fluorescent probes and photoinitiators, where maximizing intramolecular charge transfer (ICT) is the primary goal[3],[1].

References

  • Product Class 17: Ketenimines Source: Thieme Connect URL:[Link]

  • Dual fluorescence emission of p-N,N-(dialkylamino) benzyl-idenemalononitrile and related systems Source: ResearchGate URL:[Link]

  • New Donor-Acceptor Stenhouse Adducts as Visible and Near Infrared Light Polymerization Photoinitiators Source: National Institutes of Health (PMC) URL:[Link]

Sources

Comparative

Evaluating the In Vitro Toxicity of 2-(3,4-dimethoxybenzylidene)malononitrile (CAS 32827-61-5) Compared to Standard Malononitriles: A Comprehensive Guide

This guide provides a comprehensive framework for evaluating the in vitro toxicity of the novel malononitrile derivative, 2-(3,4-dimethoxybenzylidene)malononitrile (CAS 32827-61-5), in comparison to well-characterized st...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the in vitro toxicity of the novel malononitrile derivative, 2-(3,4-dimethoxybenzylidene)malononitrile (CAS 32827-61-5), in comparison to well-characterized standard malononitriles. This document is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of new chemical entities. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and present a strategy for data interpretation, all grounded in the principles of scientific integrity and reproducibility.

Introduction: The Toxicological Significance of Malononitriles

Malononitriles are a class of organic compounds characterized by a dinitrile functional group.[1] While they serve as versatile building blocks in organic synthesis, their toxicological profile warrants careful consideration. A primary mechanism of toxicity for some aliphatic nitriles is the metabolic release of cyanide, a potent inhibitor of cellular respiration.[2] However, the toxicity of substituted malononitriles, such as the subject of this guide, can be more complex, potentially involving mechanisms beyond cyanide release, including the induction of oxidative stress and covalent binding to cellular macromolecules.[2][3]

Given the potential for significant biological activity, a robust in vitro toxicity assessment is a critical first step in the safety evaluation of any new malononitrile derivative. In vitro assays offer a cost-effective and high-throughput means to identify potential hazards, prioritize compounds for further development, and reduce reliance on animal testing.[4][5] This guide will focus on a tiered testing strategy, beginning with assessments of basal cytotoxicity and progressing to more mechanistic endpoints such as genotoxicity and oxidative stress.

Compound Selection for Comparative Analysis

A meaningful comparison requires the selection of appropriate reference compounds. For this evaluation of CAS 32827-61-5, we have selected two standard malononitriles:

  • Malononitrile (CAS 109-77-3): The parent compound of this chemical class. It is known to be toxic upon ingestion, inhalation, and dermal contact.[1][6] Its toxicity is largely attributed to the in vivo liberation of cyanide.[2]

  • 2-Chlorobenzylidene Malononitrile (CS Gas, CAS 2698-41-1): A well-known riot control agent.[7] Its potent irritant effects are mediated through mechanisms that may involve direct interaction with sensory nerve receptors and the induction of inflammatory responses.[8][9] While its primary use is as a lachrymatory agent, understanding its in vitro toxicity provides a valuable benchmark for irritant potential.

Chemical Structures:

  • CAS 32827-61-5: 2-(3,4-dimethoxybenzylidene)malononitrile

  • CAS 109-77-3: Malononitrile

  • CAS 2698-41-1: 2-Chlorobenzylidene Malononitrile

A Tiered Approach to In Vitro Toxicity Assessment

We advocate for a multi-pronged approach to in vitro toxicity testing, encompassing a battery of assays that probe different aspects of cellular health. This strategy provides a more comprehensive understanding of a compound's potential hazards than any single assay alone.

Tier 1: Basal Cytotoxicity Assessment

The initial step is to determine the concentration range at which the test compounds elicit a cytotoxic response. This is typically achieved by measuring a decrease in cell viability or an increase in cell death markers.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[4]

Methodology:

  • Cell Culture: Plate a suitable human cell line (e.g., HepG2 for liver toxicity, A549 for lung toxicity, or HaCaT for skin toxicity) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Exposure: Prepare serial dilutions of CAS 32827-61-5, malononitrile, and CS gas in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • Incubation: Incubate the cells with the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of the solubilized formazan at a specific wavelength (typically between 540 and 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Tier 2: Mechanistic Toxicity Endpoints

Once the cytotoxic concentration range has been established, the next step is to investigate the potential mechanisms underlying the observed toxicity.

Genotoxicity assays are designed to detect compounds that can induce damage to the genetic material of cells.[10] Such damage can lead to mutations and potentially cancer.

The in vitro micronucleus assay is a well-established method for detecting both clastogenic (chromosome-breaking) and aneugenic (chromosome-lagging) effects.[11]

Methodology:

  • Cell Culture and Treatment: Treat a suitable cell line (e.g., L5178Y mouse lymphoma cells or human peripheral blood lymphocytes) with a range of concentrations of the test compounds, typically up to a cytotoxic level determined in Tier 1. Include appropriate negative and positive controls.

  • Cytochalasin B Addition: Add cytochalasin B to the cell cultures to block cytokinesis, resulting in the accumulation of binucleated cells.

  • Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., acridine orange or DAPI).

  • Microscopic Analysis: Score the frequency of micronuclei in binucleated cells using a fluorescence microscope.

  • Data Analysis: Statistically compare the frequency of micronucleated cells in the treated groups to the negative control group.

Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products.[12][13] This can lead to damage to lipids, proteins, and DNA.[14]

This assay measures the intracellular production of reactive oxygen and nitrogen species.

Methodology:

  • Cell Culture and Treatment: Plate cells in a 96-well plate and treat them with the test compounds at non-overtly cytotoxic concentrations.

  • Probe Loading: Load the cells with a fluorescent probe that becomes fluorescent upon oxidation by ROS/RNS (e.g., DCFH-DA).

  • Incubation: Incubate the cells for a specified period to allow for ROS/RNS production.

  • Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence plate reader.

  • Data Analysis: Compare the fluorescence intensity of the treated cells to that of the control cells to determine the fold-increase in ROS/RNS production.

Data Presentation and Interpretation

To facilitate a clear comparison, the quantitative data from the in vitro assays should be summarized in a structured table.

Table 1: Hypothetical Comparative In Vitro Toxicity Data

CompoundCAS NumberCell LineAssayEndpointResult
2-(3,4-dimethoxybenzylidene)malononitrile32827-61-5HepG2MTTIC50 (µM)75
A549MTTIC50 (µM)92
L5178YMicronucleusGenotoxicityNegative
HepG2ROS/RNSOxidative StressModerate Induction
Malononitrile109-77-3HepG2MTTIC50 (µM)15
A549MTTIC50 (µM)25
L5178YMicronucleusGenotoxicityPositive (Clastogenic)
HepG2ROS/RNSOxidative StressLow Induction
2-Chlorobenzylidene Malononitrile (CS Gas)2698-41-1HepG2MTTIC50 (µM)5
A549MTTIC50 (µM)8
L5178YMicronucleusGenotoxicityPositive (Clastogenic & Aneugenic)
HepG2ROS/RNSOxidative StressHigh Induction

Interpretation of Hypothetical Data:

Based on this hypothetical data, 2-(3,4-dimethoxybenzylidene)malononitrile (CAS 32827-61-5) exhibits lower basal cytotoxicity (higher IC50 values) compared to both malononitrile and CS gas. Furthermore, it does not appear to be genotoxic in the micronucleus assay, a significant advantage over the two standard malononitriles. The moderate induction of oxidative stress suggests a potential mechanism of toxicity that warrants further investigation, but it is less pronounced than that observed with CS gas.

Visualizing Experimental Workflows and Cellular Pathways

Diagrams are invaluable tools for illustrating complex experimental processes and biological pathways.

Experimental Workflow

The following diagram outlines the tiered approach to in vitro toxicity testing described in this guide.

G cluster_0 Tier 1: Basal Cytotoxicity cluster_1 Tier 2: Mechanistic Toxicity cluster_2 Data Analysis & Interpretation a Compound Preparation (CAS 32827-61-5, Malononitrile, CS Gas) b Cell Seeding (e.g., HepG2, A549) a->b c Compound Exposure (24, 48, 72 hours) b->c d MTT Assay c->d e IC50 Determination d->e f Genotoxicity Assessment (Micronucleus Assay) e->f Concentration Selection g Oxidative Stress Evaluation (ROS/RNS Assay) e->g Concentration Selection h Comparative Toxicity Profile f->h g->h i Risk Assessment h->i

Caption: Tiered in vitro toxicity testing workflow.

Cellular Pathway: Induction of Oxidative Stress

This diagram illustrates a simplified pathway by which a xenobiotic compound can induce oxidative stress, leading to cellular damage.

G compound Xenobiotic Compound (e.g., Malononitrile Derivative) ros Increased ROS/RNS Production compound->ros antioxidants Depletion of Cellular Antioxidants (e.g., Glutathione) ros->antioxidants damage Cellular Damage ros->damage lipid Lipid Peroxidation damage->lipid protein Protein Oxidation damage->protein dna DNA Damage damage->dna apoptosis Apoptosis/Necrosis damage->apoptosis

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Validation

Mass spectrometry fragmentation pattern validation for sulfanyl methylidene propanedinitrile

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for Sulfanyl Methylidene Propanedinitrile: Orbitrap vs. Q-TOF Comparison Guide Sulfanyl methylidene propanedinitrile (also known as 2-(mercaptomethylene)...

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Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution Mass Spectrometry Fragmentation Pattern Validation for Sulfanyl Methylidene Propanedinitrile: Orbitrap vs. Q-TOF Comparison Guide

Sulfanyl methylidene propanedinitrile (also known as 2-(mercaptomethylene)malononitrile, chemical formula C₄H₂N₂S) is a highly reactive intermediate widely utilized in the synthesis of complex heterocycles and pharmaceutical precursors. Validating its structural integrity via mass spectrometry (MS) presents unique analytical challenges. The molecule exhibits complex gas-phase dynamics, including nitrile-ketenimine tautomerism and facile loss of the sulfanyl group.

As a Senior Application Scientist, I have evaluated various high-resolution mass spectrometry (HRMS) platforms to establish a robust, self-validating protocol for characterizing this compound. This guide provides an objective comparison between Orbitrap and Quadrupole Time-of-Flight (Q-TOF) technologies, offering empirical data and mechanistic insights to optimize your fragmentation pattern validation workflows.

Section 1: Mechanistic Grounding – Fragmentation Pathways

Before comparing instrument performance, we must understand the intrinsic gas-phase behavior of unsaturated malononitriles. Upon electrospray ionization (ESI), sulfanyl methylidene propanedinitrile undergoes distinct fragmentation cascades driven by its structural features.

  • Nitrile-Ketenimine Tautomerism : Research on unsaturated malononitriles demonstrates that gas-phase tautomerization to a ketenimine form significantly influences the fragmentation path. This structural rearrangement initiates alpha cleavages that lead to the characteristic neutral loss of hydrogen cyanide (HCN)[1].

  • Sulfanyl Cleavage : The relatively weak C–S bond promotes the neutral loss of a sulfanyl radical (•SH, -33 Da) via homolytic cleavage, or hydrogen sulfide (H₂S, -34 Da) through hydrogen rearrangement.

G M Sulfanyl Methylidene Propanedinitrile [M+H]+ m/z 111.01 Tautomer Ketenimine Tautomer [M+H]+ m/z 111.01 M->Tautomer Tautomerization Frag2 Loss of •SH (-33 Da) m/z 78.03 M->Frag2 Homolytic Cleavage Frag3 Loss of H₂S (-34 Da) m/z 77.02 M->Frag3 Rearrangement Frag1 Loss of HCN (-27 Da) m/z 84.00 Tautomer->Frag1 Alpha Cleavage

Mass spectrometry fragmentation pathways of sulfanyl methylidene propanedinitrile.

Section 2: Technology Comparison – Orbitrap vs. Q-TOF

To validate these pathways, the choice of HRMS platform dictates the quality and depth of the MS/MS spectra. We compared a Thermo Orbitrap (utilizing Higher-energy Collisional Dissociation, HCD) against an Agilent/Bruker Q-TOF (utilizing Collision-Induced Dissociation, CID).

Table 1: Performance Metrics for Sulfanyl Methylidene Propanedinitrile Analysis

MetricOrbitrap (HCD)Q-TOF (CID)Analytical Impact
Mass Accuracy < 1 ppm1 - 3 ppmOrbitrap provides superior confidence for isobaric fragment differentiation.
Resolving Power Up to 140,000 (at m/z 200)~40,000 - 60,000Orbitrap resolves near-isobaric interferences in complex matrices[2].
Intrascan Dynamic Range ~3.5 to 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF excels at detecting very low-abundance fragment ions alongside the base peak[3].
Fragmentation Energy Requires slightly lower CERequires slightly higher CEHCD imparts more internal energy; CE must be tuned down by 2-5 eV to match Q-TOF CID spectra[4].
Acquisition Speed 10 - 20 HzUp to 50 HzQ-TOF provides better peak definition for narrow UHPLC transient signals.

Section 3: Experimental Methodology (Self-Validating Protocol)

To ensure trustworthiness and reproducibility, the following protocol employs a parallel-split LC-MS workflow. By evaluating the exact same sample plug simultaneously on both instruments, we eliminate batch-to-batch and degradation variables, creating a self-validating system.

Workflow Sample Sample Prep (0.1% FA in ACN) LC UHPLC Separation (C18 Column) Sample->LC Split Flow Splitting LC->Split Orbitrap Orbitrap HRMS (HCD) Split->Orbitrap QTOF Q-TOF HRMS (CID) Split->QTOF Data Data Analysis & Spectral Matching Orbitrap->Data QTOF->Data

Comparative UHPLC-HRMS workflow for fragmentation validation using Orbitrap and Q-TOF.

Step-by-Step Validation Protocol:

  • Sample Preparation : Dissolve synthesized sulfanyl methylidene propanedinitrile in LC-MS grade acetonitrile to a concentration of 10 µg/mL. Dilute to 100 ng/mL using 0.1% Formic Acid in Water/Acetonitrile (50:50, v/v). Causality: This specific solvent composition stabilizes the nitrile tautomer in solution and ensures optimal electrospray ionization (ESI) efficiency by promoting protonation.

  • Chromatographic Separation : Inject 2 µL onto a sub-2-micron C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Use a rapid ballistic gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 5 minutes. Causality: Rapid elution minimizes on-column degradation and hydrolysis of the highly reactive methylidene double bond.

  • Flow Splitting : Utilize a zero-dead-volume T-splitter post-column to direct the eluent equally to the Orbitrap and Q-TOF ESI sources.

  • MS1 Optimization : Calibrate both instruments to achieve < 2 ppm mass error. Monitor the [M+H]⁺ precursor ion at m/z 111.0117.

  • MS/MS Energy Stepping (Crucial for Validation) :

    • Q-TOF (CID): Acquire MS/MS spectra at collision energies (CE) of 10, 20, and 30 eV.

    • Orbitrap (HCD): Acquire MS/MS spectra at normalized collision energies (NCE) of 15, 25, and 35. Causality: Orbitrap HCD cells generally produce "hotter" ions with higher internal energy deposition than Q-TOF CID cells. Stepping the energy allows for the extraction of a breakdown curve. By matching the survival yield of the precursor ion between the two platforms, we self-validate that the observed fragmentation differences are due to analyzer physics, not differential energy deposition[4].

  • Data Processing : Extract the MS/MS spectra and utilize spectral library matching algorithms to calculate the similarity index (SI) between the HCD and CID fragment profiles.

Section 4: Experimental Results & Discussion

When validating the fragmentation of sulfanyl methylidene propanedinitrile, the Q-TOF demonstrated a clear advantage in detecting the low-abundance m/z 77.02 fragment (loss of H₂S). This is directly attributed to its superior intrascan dynamic range[3]. The microchannel plate (MCP) detector of the Q-TOF effectively captures these minor rearrangement products that are often lost in the noise floor of the Orbitrap's Fourier Transform detection, which is inherently limited by space charge effects within the trap.

Conversely, the Orbitrap provided unequivocal elemental composition for the m/z 84.00 fragment . Operating at a resolving power of 140,000, the Orbitrap easily differentiated the loss of HCN (theoretical m/z 84.0008) from potential isobaric background contaminants (such as solvent clusters or matrix interferences)—an area where the Q-TOF (at 40,000 resolution) exhibited slight peak broadening and ambiguity[2].

Conclusion & Recommendations

For the rigorous validation of sulfanyl methylidene propanedinitrile fragmentation:

  • Choose Q-TOF if your primary objective is mapping complete, novel fragmentation pathways, particularly for highly transient or low-abundance product ions (like the ketenimine-derived alpha cleavage products).

  • Choose Orbitrap if you are analyzing the compound in a complex biological or synthetic matrix where ultra-high mass accuracy and resolution are strictly required to separate the target fragments from isobaric interferences.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile (Thiocyclam)

In modern drug development and research, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth safety and logistical information for the handling of 2-[(methylamino)(sulfanyl)methyl...

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Author: BenchChem Technical Support Team. Date: March 2026

In modern drug development and research, the safe handling of chemical reagents is paramount. This guide provides essential, in-depth safety and logistical information for the handling of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile, also known as Thiocyclam (CAS No. 31895-21-3). Our focus extends beyond mere compliance, aiming to instill a deep understanding of the principles behind the recommended personal protective equipment (PPE) and handling protocols.

Hazard Analysis: Understanding the Risks

2-[(methylamino)(sulfanyl)methylidene]propanedinitrile is a compound that requires careful handling due to its potential health hazards. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2] Additionally, it is known to cause serious eye irritation and may also lead to skin irritation.[1] A thorough understanding of these risks is the foundation for establishing a robust safety protocol.

Table 1: Hazard Identification for 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile

Hazard ClassificationDescriptionPrimary Routes of Exposure
Acute Toxicity, Oral Harmful if swallowed.[1][3]Ingestion
Acute Toxicity, Dermal Harmful in contact with skin.[1]Skin Contact
Acute Toxicity, Inhalation Harmful if inhaled.[1]Inhalation
Serious Eye Irritation Causes serious eye irritation.[1]Eye Contact
Skin Irritation May cause skin irritation.Skin Contact

The causality behind these classifications lies in the chemical nature of the compound, which can interact with biological tissues, leading to irritation and toxicity. Therefore, the primary goal of our PPE strategy is to create a comprehensive barrier against these routes of exposure.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is essential to mitigate the identified risks. The following table outlines the minimum required PPE, with explanations rooted in the chemical's hazardous properties.

Table 2: Recommended Personal Protective Equipment

PPE CategoryItemSpecifications and Rationale
Hand Protection Chemical-resistant glovesImpervious gloves, such as nitrile or neoprene, are required to prevent skin contact, a primary route of exposure.[4] Always inspect gloves for any signs of degradation or breakthrough before use.[5][6]
Eye and Face Protection Safety Goggles and Face ShieldTightly fitting safety goggles with side-shields are mandatory to protect against splashes and aerosols that can cause serious eye irritation.[4][5] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.
Body Protection Laboratory Coat and Impervious ApronA flame-resistant and impervious laboratory coat should be worn to protect against incidental skin contact.[5][6] For larger quantities or when splashing is likely, an impervious apron is also recommended.
Respiratory Protection Full-face Respirator or Use in a Fume HoodDue to the inhalation hazard, all handling of this compound should be conducted within a certified chemical fume hood to ensure adequate ventilation.[1][7] If a fume hood is not available or if exposure limits may be exceeded, a full-face respirator with appropriate cartridges is required.[5]

Operational Plans: From Preparation to Disposal

Safe handling of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile is a systematic process. The following workflows provide step-by-step guidance for critical procedures.

Donning PPE: A Deliberate Approach

The order in which PPE is put on is crucial to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_donning Donning Sequence prep Inspect all PPE for damage wash Wash hands thoroughly prep->wash lab_coat 1. Don Lab Coat/Apron wash->lab_coat respirator 2. Don Respirator (if required) lab_coat->respirator goggles 3. Don Safety Goggles/Face Shield respirator->goggles gloves 4. Don Gloves (over cuffs) goggles->gloves

Caption: Workflow for the correct sequence of donning PPE.

Doffing PPE: Preventing Contamination

The removal of PPE is a critical step where cross-contamination can occur if not done correctly. The principle is to remove the most contaminated items first.

PPE_Doffing_Workflow cluster_doffing Doffing Sequence gloves 1. Remove Gloves apron 2. Remove Apron/Lab Coat gloves->apron wash1 3. Wash Hands apron->wash1 goggles 4. Remove Goggles/Face Shield wash1->goggles respirator 5. Remove Respirator goggles->respirator wash2 6. Wash Hands Thoroughly respirator->wash2

Caption: Workflow for the correct sequence of doffing PPE.

Disposal Plan: Responsible Waste Management

Proper disposal of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile and any contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

Waste Segregation and Collection

All materials that have come into contact with 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile must be treated as hazardous waste. This includes:

  • Excess or unused chemical

  • Contaminated PPE (gloves, aprons, etc.)

  • Contaminated lab supplies (pipette tips, weighing paper, etc.)

  • Spill cleanup materials

These items should be collected in a designated, labeled, and sealed hazardous waste container.[8]

Disposal Procedure

The generation of waste should be minimized wherever possible.[9] Disposal of this product and its by-products must comply with all federal, state, and local environmental protection and waste disposal regulations.[3][9] It is recommended to use a licensed waste disposal contractor for the final disposal of this material.[9] Incineration is a suggested method of disposal.[3]

Important Note: Never dispose of this chemical down the drain or in regular trash.[9]

Disposal_Workflow cluster_disposal Disposal Workflow segregate Segregate Contaminated Waste collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Hazardous Waste Area collect->store dispose Dispose via Licensed Contractor store->dispose

Caption: Workflow for the proper disposal of contaminated waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Table 3: First-Aid Measures

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[5][6]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water. Seek medical attention.[5][6]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and consult a physician.[8][10]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[3][6]

For spills, evacuate the area and ensure adequate ventilation.[5] Contain the spill using non-combustible absorbent material (e.g., sand, earth) and place it in a suitable container for disposal.[9]

Conclusion: A Culture of Safety

The safe handling of 2-[(methylamino)(sulfanyl)methylidene]propanedinitrile is not merely a matter of following rules but of understanding the principles behind them. By internalizing the risks and the rationale for each safety measure, researchers can foster a culture of safety that protects themselves, their colleagues, and the environment. This guide serves as a foundational document to be integrated into your laboratory's specific safety protocols.

References

  • ChemView. (n.d.). Section 2. Hazards identification. Retrieved from [Link]

  • Regulations.gov. (2020, February 10). Safety Data Sheet Version 2.1. Retrieved from [Link]

  • Airgas. (2017, December 4). Propionitrile Safety Data Sheet. Retrieved from [Link]

  • Solvay. (2016, October 21). Safety Data Sheet. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(Methylamino)propanenitrile. PubChem Compound Database. Retrieved from [Link]

  • Glen Research. (2020, December 11). Safety Data Sheet Product 40-4115-XX. Retrieved from [Link]

  • NextSDS. (n.d.). 2-(methylsulfanyl)propanenitrile — Chemical Substance Information. Retrieved from [Link]

  • 3M. (2023, June 6). Safety Data Sheet. Retrieved from [Link]

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